Technical Documentation Center

2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
  • CAS: 38006-16-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one: Structural Properties, Synthesis, and Advanced Applications

Executive Summary The rational design of photoresponsive materials and the benchmarking of advanced biocatalysts require molecular scaffolds with highly specific steric and electronic properties. 2,3-Dihydro-1H-benzo[b]c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of photoresponsive materials and the benchmarking of advanced biocatalysts require molecular scaffolds with highly specific steric and electronic properties. 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS: 38006-16-5) is a rigid, tricyclic ketone that has emerged as a critical building block in both nanotechnology and synthetic biology.

This technical guide provides an in-depth analysis of the compound’s physicochemical profile and explores its specialized applications. Specifically, we examine its role as a structural stator in the engineering of photon-only two-stroke rotary molecular motors[1], and its function as a thermodynamic sink in the biocatalytic kinetic resolution of bulky chiral amines by engineered monoamine oxidases[2].

Chemical Identity and Physicochemical Profile

The utility of 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one stems from its fused tricyclic system, which enforces strict molecular planarity and provides a highly conjugated electron-rich core. The cyclopentanone moiety offers a reactive α-carbon (C2) ideal for functionalization, while the fused benzothiophene system provides significant steric bulk.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, validated via computational and experimental databases[3].

PropertyValueSource / Method
IUPAC Name 2,3-dihydrocyclopenta[b][1]benzothiol-1-oneLexichem TK 2.7.0
CAS Registry Number 38006-16-5ECHA / PubChem
Molecular Formula C11H8OSPubChem
Molecular Weight 188.25 g/mol Computed by PubChem 2.2
XLogP3 (Lipophilicity) 2.7Computed by XLogP3 3.0
Topological Polar Surface Area 45.3 ŲComputed by Cactvs 3.4.8.18
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)Computed by Cactvs 3.4.8.18
Rotatable Bonds 0 (Rigid Framework)Computed by Cactvs 3.4.8.18

Application 1: Engineering Photon-Only Two-Stroke Rotary Molecular Motors

The Causality of Scaffold Selection

Classical light-driven rotary molecular motors (LDRMs), such as overcrowded alkenes, operate via a four-stroke cycle: two photochemical isomerizations separated by two rate-limiting thermal helix inversions (THI)[4]. The THI steps restrict the maximum rotational frequency of the motor at ambient temperatures.

To overcome this, researchers engineered a "photon-only two-stroke" motor (MTDP)[1]. The synthesis of this motor relies fundamentally on the 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one scaffold[5]. By utilizing this specific tricyclic system as the stator, the steric repulsion in the molecule's "fjord region" is dramatically increased. This steric clash, combined with the electronic rigidity of the benzothiophene core, raises the thermal barrier of the ground state so high that THI is entirely suppressed[1]. Consequently, the motor is forced to absorb a second photon to complete its rotation, bypassing the thermal bottleneck entirely and achieving a quantum efficiency of 0.25[6].

Experimental Workflow: Synthesis of the MTDP Motor

To construct the motor, the parent ketone is first α-methylated to introduce the necessary stereocenter, followed by an aldol condensation with a pyrrolidinone rotor[5].

G N1 Parent Scaffold: 2,3-Dihydro-1H-benzo[b] cyclopenta[d]thiophen-1-one N2 Alpha-Methylation (C2-Functionalization) N1->N2 N3 2-Methyl Derivative (Racemic) N2->N3 N4 Aldol Condensation + N-Boc Pyrrolidinone N3->N4 N5 Deprotection & Dehydration (TFA, DCM) N4->N5 N6 MTDP Molecular Motor (Photon-Only 2-Stroke) N5->N6

Synthesis workflow of the MTDP molecular motor via aldol condensation.

Step-by-Step Methodology: Aldol Condensation Protocol

Note: This protocol is a self-validating system; in-process analytical controls are embedded to ensure causality between reaction conditions and product yield.

  • Enolate Generation (Strictly Anhydrous):

    • Flame-dry a Schlenk flask under argon. Dissolve N-Boc pyrrolidinone (1.2 eq) in anhydrous THF.

    • Cool the system to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are mandatory to prevent self-condensation and degradation of the pyrrolidinone.

    • Dropwise add LiHMDS (1.5 eq). Stir for 30 minutes.

  • Lewis Acid Activation:

    • Add BF3·Et2O (1.5 eq) to the reaction mixture.

    • Causality: The Lewis acid coordinates with the carbonyl oxygen of the incoming ketone, increasing its electrophilicity and facilitating the nucleophilic attack by the bulky enolate[5].

  • Coupling Reaction:

    • Slowly add a solution of racemic 2-methyl-2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (1.0 eq) in dry THF.

    • Maintain at -78 °C for 4 hours.

    • Validation Step: Monitor via TLC (Hexane/EtOAc). The disappearance of the ketone UV-active spot confirms the formation of the intermediate.

  • Quenching & Deprotection:

    • Quench with saturated aqueous NH4Cl, extract with EtOAc, and concentrate in vacuo.

    • Dissolve the crude intermediate in DCM, cool to 0 °C, and add Trifluoroacetic acid (TFA). Warm to room temperature.

    • Causality: TFA serves a dual purpose—it removes the Boc protecting group and simultaneously drives the dehydration of the aldol adduct to form the highly conjugated, rigid alkene double bond bridging the stator and rotor[5].

  • Purification:

    • Purify via silica gel column chromatography. Confirm the final structure via 1H-NMR (look for the absence of the C2 aliphatic proton and the presence of the conjugated system).

Application 2: Biocatalytic Profiling via Monoamine Oxidase (MAO-N)

The Causality of Enzymatic Benchmarking

In the field of biocatalysis, engineered enzymes must be rigorously tested against substrates with extreme steric demands to map their active site limits. Monoamine oxidase from Aspergillus niger (MAO-N) has been subjected to directed evolution to accept bulky secondary and tertiary amines[7].

The amine derivative of our target compound (2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-amine) is used as a benchmark substrate for the highly evolved MAO-N variant D9[2]. Because of the rigid, planar benzothiophene framework, only an enzyme with a significantly expanded binding pocket can accommodate it. MAO-N D9 selectively oxidizes one enantiomer of the racemic amine into an imine, which spontaneously hydrolyzes in the aqueous buffer to yield 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one [2]. This leaves the other amine enantiomer untouched, achieving a highly efficient kinetic resolution.

G A1 Racemic Tricyclic Amine A2 MAO-N (Variant D9) Enantioselective Oxidation A1->A2 A3 Imine Intermediate A2->A3 O2 -> H2O2 A6 Enantiopure Amine (Resolved) A2->A6 Kinetic Resolution A4 Spontaneous Hydrolysis A3->A4 A5 Ketone Product: 2,3-Dihydro-1H-benzo[b] cyclopenta[d]thiophen-1-one A4->A5 NH3 Release

MAO-N catalyzed kinetic resolution pathway yielding the ketone product.

Step-by-Step Methodology: Biocatalytic Kinetic Resolution
  • Reaction Setup:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.5).

    • Dissolve the racemic amine substrate (10-50 mM) in a minimal amount of DMSO (final concentration <5% v/v) to ensure solubility of the highly lipophilic tricyclic core.

  • Enzymatic Oxidation:

    • Add purified MAO-N variant D9 (or whole cells expressing the enzyme).

    • Incubate at 30 °C with orbital shaking (250 rpm) to ensure adequate aeration.

    • Causality: The reaction relies on molecular oxygen ( O2​ ) as the terminal electron acceptor, producing H2​O2​ as a byproduct[7]. Constant aeration is critical to prevent oxygen starvation.

  • Hydrolysis and Extraction:

    • The enzymatically formed imine spontaneously hydrolyzes in the aqueous buffer to form 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one and ammonia[2].

    • Validation Step: Extract aliquots at regular intervals with MTBE. Analyze via chiral HPLC or GC-MS to monitor the accumulation of the ketone product and the enantiomeric excess (ee) of the remaining amine.

  • Product Isolation:

    • Basify the aqueous phase to pH 12 using NaOH to ensure the unreacted amine is fully deprotonated. Extract with organic solvent, then separate the ketone product from the enantiopure amine via standard acid-base extraction or flash chromatography.

References

  • PubChem Database. "2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one | C11H8OS | CID 57349543." National Center for Biotechnology Information.[Link]

  • Filatov, M., Paolino, M., Pierron, R., et al. "Towards the engineering of a photon-only two-stroke rotary molecular motor." Nature Communications, 13, 6433 (2022).[Link]

  • Herter, S., Medina, F., Wagschal, S., Benhaaim, C., Leipold, F., Turner, N. "Mapping the substrate scope of monoamine oxidase (MAO-N) as a synthetic tool for the enantioselective synthesis of chiral amines." Bioorganic & Medicinal Chemistry, 26, 1338-1346 (2018).[Link]

Sources

Exploratory

CAS registry number and safety data for 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

This in-depth technical guide explores the physicochemical properties, safety profile, and advanced applications of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS 38006-16-5) . Moving beyond basic chemical catal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide explores the physicochemical properties, safety profile, and advanced applications of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS 38006-16-5) . Moving beyond basic chemical catalog data, this whitepaper analyzes the compound's critical role as a rigid tricyclic scaffold in two highly specialized domains: the biocatalytic synthesis of enantiopure chiral amines and the engineering of ultrafast, photon-driven molecular motors.

Physicochemical Properties & Hazard Profiling

Before deploying this compound in synthetic or biocatalytic workflows, it is imperative to understand its baseline physical properties and safety parameters. The compound is a combustible solid that requires specific handling to mitigate acute oral toxicity risks [1][2].

Table 1: Quantitative Data and GHS Classification

Property / AttributeData / Specification
Chemical Name 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
CAS Registry Number 38006-16-5
Molecular Formula C₁₁H₈OS
Molecular Weight 188.25 g/mol
Assay Purity ≥ 97% (Typical)
Melting Point 140 - 145 °C
GHS Classification Acute Tox. 4 Oral (H302)
Signal Word Warning
Storage Class 11 (Combustible Solids)
Self-Validating Safety & Handling Protocol

To ensure a self-validating safety environment, the following protocol must be strictly adhered to:

  • PPE Verification: Operators must don an N95-rated dust mask, chemical-resistant nitrile gloves, and face-shield/goggles. Validation: A pre-work visual inspection by a secondary researcher ensures PPE compliance.

  • Containment Weighing: Transfer and weigh the powder exclusively within a ventilated fume hood or Class II biological safety cabinet to prevent the aerosolization of combustible dust.

  • Decontamination: In the event of a spill, immediately moisten the powder with a 5% aqueous ethanol solution to suppress dust generation. Sweep the material into a hermetically sealed container and process it as Acute Tox. 4 hazardous waste.

Application I: Scaffold for Chiral Amine Biocatalysis

The synthesis of enantiopure amines is a cornerstone of modern medicinal chemistry. The ketone 38006-16-5 serves as a critical substrate for mapping the active site of engineered Monoamine Oxidase (MAO-N) variants [3].

Causality of Experimental Design: Wild-type MAO-N possesses a highly restricted active site. However, directed evolution has yielded the MAO-N D9 variant , which features an expanded binding pocket specifically designed to accommodate bulky, rigid tricyclic systems like benzocyclopentathiophenes. By subjecting the racemic amine derivative of CAS 38006-16-5 to a chemo-enzymatic deracemization cycle, researchers can achieve >99% enantiomeric excess (ee). The system pairs the stereospecific oxidative power of MAO-N with the non-selective reducing power of ammonia borane. Ammonia borane is chosen specifically because it efficiently reduces the imine intermediate without poisoning the enzyme or prematurely reducing the starting ketone.

G Racemate Racemic Amine (R/S Mixture) MAON MAO-N (Variant D9) Oxidizes (S)-Enantiomer Racemate->MAON Kinetic Resolution Product Enantiopure (R)-Amine Accumulation Racemate->Product (R)-Amine remains unreacted Imine Prochiral Imine MAON->Imine (S)-Amine Oxidation Reduction Chemical Reduction (Ammonia Borane) Imine->Reduction Reduction->Racemate Non-selective Reduction

Fig 1: MAO-N biocatalytic deracemization cycle for chiral amine synthesis.

Self-Validating Enzymatic Deracemization Protocol
  • Substrate Preparation: Dissolve the racemic amine derived from CAS 38006-16-5 (10 mM) in a potassium phosphate buffer (0.1 M, pH 7.5). Add 5% v/v DMSO to ensure the complete solvation of the hydrophobic tricyclic scaffold.

  • Biocatalyst Integration: Add freeze-dried whole cells of E. coli expressing MAO-N D9 (20 mg/mL). Causality: The whole-cell format is utilized over purified enzymes to protect the biocatalyst from rapid deactivation by reactive oxygen species generated during the cycle.

  • Reductant Addition: Introduce ammonia borane (NH₃·BH₃, 40 mM).

  • Incubation: Incubate the reaction at 37°C for 24–48 hours under orbital shaking (250 rpm). Causality: Vigorous shaking maximizes the mass transfer of atmospheric oxygen, which acts as the terminal electron acceptor for MAO-N.

  • Analytical Validation: Quench the reaction with 10 M NaOH to pH > 12 and extract with methyl tert-butyl ether (MTBE). Analyze the organic phase via Chiral GC-FID. The protocol is self-validated only if the chromatogram demonstrates an enantiomeric excess (ee) > 99% for the (R)-amine , confirming the precise stereospecificity of the D9 variant.

Application II: Engineering Photon-Only Molecular Motors

Beyond medicinal chemistry, 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one is a foundational "stator" building block in the field of nanotechnology, specifically for synthesizing photon-only two-stroke rotary molecular motors [4].

Causality of Experimental Design: Traditional overcrowded alkene molecular motors suffer from a major operational limitation: they require a slow "Thermal Helix Inversion" (THI) step to complete a rotation, restricting their speed at ambient temperatures. By conjugating the benzocyclopentathiophene stator (derived from CAS 38006-16-5) with a pyrrolidinone rotor, researchers bypass the THI limitation entirely. The extreme steric bulk of the tricyclic stator forces the photoexcited state (S₁) to undergo an ultrafast double-bond twisting, leading directly to a non-adiabatic decay to the ground state. This structural design allows for a full 360° unidirectional rotation driven exclusively by the sequential absorption of two photons, achieving sub-picosecond half-cycles.

Motor Stator Benzocyclopentathiophene Stator (CAS 38006-16-5) Photon1 Photon 1 Absorption (hv1) Stator->Photon1 Excitation Inter1 Intermediate State (Twisted Double Bond) Photon1->Inter1 180° Rotation Photon2 Photon 2 Absorption (hv2) Inter1->Photon2 Excitation Rotation Full 360° Unidirectional Rotation Completed Photon2->Rotation 180° Rotation Rotation->Stator Ground State Recovery

Fig 2: Logical workflow of a photon-only two-stroke rotary molecular motor.

Self-Validating Transient Absorption Spectroscopy Protocol

To verify the successful synthesis and operation of the photon-only motor, the kinetic lifetimes must be measured:

  • Sample Preparation: Prepare a 1 mM solution of the synthesized molecular motor in spectroscopic-grade methanol.

  • Photoexcitation: Irradiate the sample using a femtosecond laser pulse at 290 nm to trigger the first photochemical stroke.

  • Data Acquisition: Monitor the ground state bleach (GSB) at λ < 340 nm and the excited state absorption (ESA) at λ = 420 nm.

  • Analytical Validation: The motor's operational mechanism is validated if the ESA signal rises within the experimental time resolution (~40 fs) and decays within ~300 fs. This ultrafast decay confirms the absence of a slow thermal intermediate, proving the efficacy of the benzocyclopentathiophene stator in enabling a true photon-only rotation.

References

  • European Chemicals Agency (ECHA). 2,3-DIHYDRO-1H-BENZO[B]CYCLOPENTA[D]THIOPHEN-1-ONE. ECHA CHEM Database.[Link]

  • Herter, S., Medina, F., Wagschal, S., Benhaim, C., Leipold, F., & Turner, N. J. (2018). Mapping the substrate scope of monoamine oxidase (MAO-N) as a synthetic tool for the enantioselective synthesis of chiral amines. Bioorganic & Medicinal Chemistry, 26(7), 1338-1346.[Link]

  • Filatov, M., Paolino, M., Pierron, R., Cappelli, A., Giorgi, G., Léonard, J., Huix-Rotllant, M., Ferré, N., Yang, X., Kaliakin, D., Blanco-González, A., & Olivucci, M. (2022). Towards the engineering of a photon-only two-stroke rotary molecular motor. Nature Communications, 13(1), 6433.[Link]

Foundational

An In-Depth Technical Guide to the Mechanistic Pathways of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one Derivatives

Abstract The 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one scaffold represents a compelling, yet underexplored, area in medicinal chemistry. While direct research on the mechanism of action of its derivatives is nas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one scaffold represents a compelling, yet underexplored, area in medicinal chemistry. While direct research on the mechanism of action of its derivatives is nascent, the broader classes of structurally related fused thiophenes, including benzo[b]thiophenes and cyclopenta[b]thiophenes, have demonstrated significant and diverse pharmacological activities. This guide provides a comprehensive analysis of the probable mechanisms of action for 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one derivatives by examining the established biological targets of their close structural analogs. We will delve into key signaling pathways, including those involving the 5-HT2A receptor, various protein kinases, and the Platelet-Activating Factor Receptor (PAFR), to provide a predictive framework for the therapeutic potential of this emerging class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel fused thiophene derivatives.

Introduction: The 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one Core Structure

The 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one core is a tricyclic heterocyclic system characterized by a fusion of a benzo[b]thiophene and a cyclopentanone ring. This rigid, planar scaffold possesses unique electronic and steric properties conferred by the electron-rich sulfur atom, making it an attractive candidate for interaction with a variety of biological targets.[1] The inherent structural features of this core, such as its potential for diverse substitutions, offer a versatile platform for the design of novel therapeutic agents. While the direct biological activity of derivatives of this specific core is not yet extensively documented in peer-reviewed literature, the well-established pharmacological profiles of related fused thiophene systems provide a strong foundation for predicting their potential mechanisms of action.

Predicted Mechanisms of Action Based on Structurally Related Scaffolds

Given the limited direct research on 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one derivatives, a logical starting point for understanding their potential biological activity is to examine the established mechanisms of closely related compounds. The following sections detail the known mechanisms of action for key structural analogs, which serve as predictive models for the target class of molecules.

Serotonin 5-HT2A Receptor Antagonism

Derivatives of the closely related cyclopenta[b]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold have been identified as potent antagonists of the serotonin 5-HT2A receptor.[2] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including mood, cognition, and psychosis. Antagonism of this receptor is a well-established therapeutic strategy for neuropsychiatric disorders.

The proposed mechanism involves the binding of the thiophene-based scaffold to the receptor's orthosteric or an allosteric site, thereby preventing the binding of the endogenous ligand, serotonin. This inhibition modulates downstream signaling cascades, primarily the Gq/11 pathway, leading to a reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Signaling Pathway of 5-HT2A Receptor Antagonism

5HT2A_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (5-HT) Serotonin->Receptor Binds Derivative Thiophene Derivative (Antagonist) Derivative->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., neuronal excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Predicted 5-HT2A receptor antagonist activity of thiophene derivatives.

Protein Kinase Inhibition

The benzo[b]thiophene scaffold is a known "privileged structure" in medicinal chemistry and has been successfully employed in the development of potent protein kinase inhibitors.[3] Specifically, derivatives of benzo[b]thiophene have been identified as narrow-spectrum inhibitors of dual-specificity tyrosine-regulated kinase 1A and 1B (DYRK1A/DYRK1B).[4] Furthermore, related cyclopenta[b]thiophene derivatives have shown potential as tyrosine kinase inhibitors for anticancer applications.[5][6]

The mechanism of action for these compounds involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This makes them attractive candidates for the treatment of various cancers and other diseases driven by aberrant kinase activity.

General Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start: Prepare Reagents Kinase_Prep Prepare Kinase Solution Start->Kinase_Prep Substrate_Prep Prepare Substrate and ATP Solution Start->Substrate_Prep Compound_Prep Prepare Serial Dilutions of Thiophene Derivative Start->Compound_Prep Incubation Incubate Kinase, Substrate, ATP, and Derivative Kinase_Prep->Incubation Substrate_Prep->Incubation Compound_Prep->Incubation Detection Add Detection Reagent (e.g., Luminescent ATP detection) Incubation->Detection Measurement Measure Signal (Luminescence/Fluorescence) Detection->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Platelet-Activating Factor Receptor (PAFR) Antagonism

Novel cyclopentathiophene carboxamide derivatives have been identified as antagonists of the Platelet-Activating Factor Receptor (PAFR).[7][8] PAFR is a GPCR that plays a critical role in inflammatory and allergic responses.[9] Its activation by platelet-activating factor (PAF) triggers a cascade of events leading to inflammation, increased vascular permeability, and bronchoconstriction.

The antagonistic mechanism of cyclopentathiophene derivatives likely involves their binding to the PAFR, which in turn blocks the binding of PAF and subsequent activation of intracellular signaling pathways. This inhibitory action makes these compounds promising candidates for the treatment of a range of inflammatory conditions, including ocular diseases and allergies.[8][9]

Representative Experimental Protocols

To facilitate further research into the mechanism of action of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one derivatives, the following are detailed, representative protocols for assays relevant to the predicted mechanisms of action.

5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]ketanserin.

  • Non-specific binding control: Mianserin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Test compounds (2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one derivatives) dissolved in DMSO.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-h5-HT2A cells.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]ketanserin.

  • For non-specific binding, use mianserin instead of the test compound.

  • Initiate the binding reaction by adding 50 µL of the cell membrane suspension.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.

In Vitro Kinase Inhibition Assay (e.g., for DYRK1A)

Objective: To quantify the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Recombinant human DYRK1A enzyme.

  • Peptide substrate.

  • ATP.

  • Kinase assay buffer.

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Luminometer.

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound, the DYRK1A enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Plot the percentage of kinase inhibition against the test compound concentration to determine the IC50 value.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one. This data provides a quantitative basis for predicting the potential potency of novel derivatives.

Compound Class Target Activity (IC50/EC50/Ki) Reference
Benzo[b]thiophene-chalcone hybridButyrylcholinesterase (BChE)IC50 = 24.35 µM[10]
Substituted-benzo[b]thiophene-4-carboxamideA549, HeLa, MCF-7, Du-145 cancer cell linesIC50 range = 1.81 to 9.73 µM[11]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, Ishikawa cancer cell linesEC50 range = 63.74 to 146.75 µM[12]
Benzo[b]thiophene derivativeDYRK1A/DYRK1BPotent and cell-permeable[4]

Conclusion and Future Directions

The 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one scaffold holds considerable promise for the development of novel therapeutic agents. While direct mechanistic studies are currently lacking, the well-documented biological activities of structurally similar fused thiophene derivatives strongly suggest that this class of compounds is likely to exhibit activity as modulators of GPCRs, such as the 5-HT2A receptor and PAFR, as well as inhibitors of protein kinases.

Future research should focus on the synthesis of a diverse library of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one derivatives and their systematic screening against a panel of these predicted biological targets. The experimental protocols and predictive framework provided in this guide offer a solid foundation for these endeavors. Elucidating the precise structure-activity relationships and mechanisms of action for this novel class of compounds will be a critical step in unlocking their full therapeutic potential.

References

  • Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study. PubMed. [Link]

  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene scaffold. ResearchGate. [Link]

  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. PubMed. [Link]

  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Semantic Scholar. [Link]

  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. OICC Press. [Link]

  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. [Link]

  • Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases. ACS Publications. [Link]

  • Thiophene: the molecule of diverse medicinal importance. ResearchGate. [Link]

  • Novel Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Diseases. National Institutes of Health. [Link]

  • Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders. ACS Publications. [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprints.org. [Link]

  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Manipal Academy of Higher Education. [Link]

  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. [Link]

  • A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. ResearchGate. [Link]

  • 2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one. PubChem. [Link]

  • (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Bentham Science. [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2. TÜBİTAK Academic Journals. [Link]

Sources

Exploratory

Structural and Crystallographic Insights into 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one Scaffolds for Advanced Molecular Motors

Executive Summary The rational design of light-driven rotary molecular motors (LDRMs) requires rigid, sterically constrained scaffolds to dictate precise helical chirality and unidirectional rotation. The tricyclic compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of light-driven rotary molecular motors (LDRMs) requires rigid, sterically constrained scaffolds to dictate precise helical chirality and unidirectional rotation. The tricyclic compound 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one serves as a highly effective, electron-rich stator framework in this domain[1][2]. This technical guide provides an in-depth analysis of the X-ray crystallographic properties, synthesis protocols, and photochemical dynamics of this scaffold, specifically focusing on its functionalized derivative: the photon-only two-stroke rotary molecular motor E-3'-(2-methyl-2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-ylidene)pyrrolidin-2'-one, commonly referred to as MTDP [3].

Chemical Context & Scaffold Rationale

The bare scaffold, 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (), possesses a rigid cyclopenta-fused thiophene core[1]. In the development of advanced LDRMs, traditional overcrowded alkenes often suffer from operational limitations, such as the need for thermal helix inversion (THI) steps[2]. By utilizing the methylated derivative of this benzo-thiophene scaffold as a stator and coupling it to an N-Boc pyrrolidinone rotor, researchers have engineered MTDP (E-2)—a motor capable of operating via a pure photon-only two-stroke cycle without thermal bottlenecks[2][3].

The steric repulsion in the "fjord region" of the MTDP molecule, dictated by the geometry of the benzo[b]cyclopenta[d]thiophen-1-one core, forces the molecule into a distinct helical conformation (P or M helicity)[3]. This structural pre-organization is the fundamental driver of its unidirectional rotation.

Synthesis Workflow & Self-Validating Protocol

To obtain high-quality crystals for X-ray diffraction, the MTDP target must be synthesized with high diastereomeric purity. The following protocol details the aldol condensation and subsequent dehydration required to build the motor framework from the precursor[3].

Step-by-Step Synthesis Methodology
  • Enolate Formation:

    • Action: Dissolve racemic 2-methyl-2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one in dry THF. Cool the reaction mixture to -78 °C under an inert argon atmosphere. Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS).

    • Causality: The extreme low temperature (-78 °C) combined with a strong, bulky base (LiHMDS) ensures the formation of the kinetic enolate while preventing unwanted self-condensation or ring-opening side reactions.

    • Validation Checkpoint: Quench a 50 µL aliquot in saturated NH₄Cl and analyze via TLC. Complete consumption of the starting material confirms quantitative enolate generation.

  • Aldol Addition:

    • Action: Introduce Boron trifluoride etherate (BF₃·Et₂O) followed by the coupling partner, N-Boc pyrrolidinone[3].

    • Causality: BF₃·Et₂O acts as a Lewis acid, activating the carbonyl group of the pyrrolidinone. This electrophilic activation is mandatory to facilitate nucleophilic attack by the sterically hindered tricyclic enolate.

  • Deprotection & Dehydration:

    • Action: Isolate the diastereomeric alcohol intermediate. Dissolve in Dichloromethane (DCM) and treat with Trifluoroacetic acid (TFA) at 0 °C, gradually warming to room temperature[3].

    • Causality: TFA serves a dual purpose: it cleaves the Boc protecting group and simultaneously drives the elimination of water. This thermodynamically controlled dehydration exclusively yields the target E-2 (MTDP) isomer with the exocyclic double bond.

    • Validation Checkpoint: LC-MS analysis must show the disappearance of the intermediate mass and the appearance of the exact mass corresponding to the E-2 target.

SynthesisWorkflow A 2-methyl-2,3-dihydro-1H-benzo[b] cyclopenta[d]thiophen-1-one (Precursor) C Enolate Formation & Aldol Addition Reagents: LiHMDS, BF3·Et2O Conditions: THF, -78 °C A->C B N-Boc pyrrolidinone (Coupling Partner) B->C D Diastereomeric Alcohol Mixture (Intermediate) C->D Nucleophilic Attack E Deprotection & Dehydration Reagents: TFA Conditions: DCM, 0 °C to RT D->E Acidic Cleavage F E-2 Target (MTDP) (Confirmed via X-ray) E->F H2O Elimination

Fig 1. Synthesis workflow of the MTDP motor from the benzo[b]cyclopenta[d]thiophen-1-one scaffold.

X-Ray Crystallographic Data & Structural Analysis

The definitive confirmation of the E-2 geometry and the structural integrity of the benzo[b]cyclopenta[d]thiophen-1-one stator is achieved through single-crystal X-ray diffraction ()[3].

Crystallographic Acquisition Workflow
  • Crystal Selection and Mounting:

    • Action: Select a single crystal of E-2 exhibiting uniform birefringence. Mount the crystal on a MiTeGen loop using Paratone-N oil.

    • Causality: Paratone-N acts as a cryoprotectant, displacing ambient water. This prevents ice ring formation during flash-cooling, which would otherwise obscure high-resolution diffraction spots.

    • Validation Checkpoint: Complete extinction of light at 90° intervals under a polarizing microscope confirms a single crystal lattice, ruling out twinning or microcrystalline aggregates.

  • Data Collection:

    • Action: Flash-cool the crystal to 100 K using a nitrogen stream. Collect diffraction data using a microfocus Cu Kα radiation source (λ = 1.54178 Å).

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio at high resolution. Cu Kα radiation maximizes anomalous dispersion signals, which is critical for absolute structure determination of chiral molecules.

  • Data Reduction and Refinement:

    • Action: Integrate data and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing and refine via full-matrix least-squares on F².

    • Causality: Multi-scan absorption correction is critical for sulfur-containing compounds (like the thiophene core) to correct for path-length-dependent X-ray absorption.

    • Validation Checkpoint: The final refinement must yield an R₁ value < 0.05. Comparison of the X-ray geometry with the calculated gas-phase equilibrium geometry reveals a maximum bond length deviation of only 0.014 Å, validating the structural model[3].

Quantitative Data Summary

The following table summarizes the key structural and photochemical parameters of the scaffold and its MTDP derivative.

ParameterValueSource / Validation
Precursor Molecular Weight 188.25 g/mol PubChem CID 57349543[1]
Precursor Formula C₁₁H₈OSPubChem CID 57349543[1]
Max Bond Length Deviation (E-2) 0.014 ÅX-ray vs. Gas-phase S₀[3]
Photochemical Transition EP → ZPTransient Absorption[3]
Quantum Efficiency (Φiso) ~0.25Experimental (Methanol)[2]
S₀ Relaxation Time ~2.3 psPump-Probe Spectroscopy[3]
Z-Diastereomer Formation ~30 psVibrational Cooling[3]

Mechanistic Photochemistry: The Rotary Cycle

The structural conformation captured by X-ray crystallography directly dictates the molecule's photochemistry. Because the benzo[b]cyclopenta[d]thiophen-1-one stator is highly rigid, photoexcitation of the E-2 target drives a highly directional, ultrafast rotation[2].

Upon absorption of a photon (hν), the molecule transitions from the EP (Reactant, S₀) state to the Franck-Condon region of the excited state (S₁). The slope of the S₁ Minimum Energy Path (MEP) forces a counter-clockwise (CCW) torsion[1][3]. The molecule decays through a Conical Intersection (CI) back to the S₀ state within ~2.3 ps. Subsequent vibrational cooling yields the stable ZP photoproduct within ~30 ps[3]. This single-step transition bypasses the thermal helix inversion required by older motor designs.

PhotochemicalCycle EP EP Isomer (Reactant, S0) FC Franck-Condon Region (Excited State, S1) EP->FC hν (Photon 1) CI Conical Intersection (S1 -> S0 Decay) FC->CI CCW Torsion (~2.3 ps) ZP ZP Isomer (Photoproduct, S0) CI->ZP Vibrational Cooling (~30 ps) ZP->EP hν (Photon 2)

Fig 2. Photon-only two-stroke rotary cycle of the functionalized MTDP molecular motor.

Conclusion

The 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one scaffold is a triumph of structural pre-organization. As validated by precise X-ray crystallographic data and transient absorption spectroscopy, its rigid geometry enables the synthesis of advanced, photon-only two-stroke rotary motors. By adhering to the strict synthesis and crystallization protocols outlined above, researchers can reliably reproduce these complex molecular architectures for integration into smart materials and responsive drug delivery systems.

References

  • Filatov, M. A., et al. (2022). "Towards the engineering of a photon-only two-stroke rotary molecular motor." Nature Communications. Available at:[Link]

  • National Center for Biotechnology Information. "2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one." PubChem Compound Summary for CID 57349543. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one: A Mechanistic and Computational Perspective

Executive Summary The compound 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS 38006-16-5) represents a highly specialized tricyclic scaffold bridging the structural space between classical benzothiophenes and st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS 38006-16-5) represents a highly specialized tricyclic scaffold bridging the structural space between classical benzothiophenes and strained cyclopentanones. Its unique topology has made it a critical intermediate in the synthesis of advanced photoresponsive materials, notably in the engineering of photon-only two-stroke rotary molecular motors[1]. Furthermore, its derivatives have been implicated in complex electrocyclic domino transformations[2] and exhibit interactions with monoamine oxidases.

As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic stability of this molecule. By integrating computational Density Functional Theory (DFT) parameters, structural causality, and a self-validating experimental protocol, this whitepaper provides a definitive framework for researchers utilizing this scaffold in drug development and materials science.

Structural and Thermodynamic Profiling

The thermodynamic stability of 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one is dictated by the delicate interplay between the aromatic stabilization of the benzo[b]thiophene core and the ring strain introduced by the cyclopenta[d] fusion.

  • Aromaticity and Extended Conjugation: The benzothiophene moiety provides a highly delocalized π -electron system. The fusion of the cyclopentanone ring at the [d] face maintains a planar geometry across the core. This planarity is thermodynamically critical; it minimizes steric clashes and allows for optimal orbital overlap, thereby lowering the overall ground-state energy of the molecule.

  • Keto-Enol Tautomerization Dynamics: A defining aspect of its thermodynamic profile is the keto-enol equilibrium. Tautomerization to the enol form would force a double bond into the cyclopentene ring, which critically disrupts the extended π -conjugation and potentially introduces antiaromatic character into the adjacent thiophene system. Consequently, the keto form is overwhelmingly favored thermodynamically, preserving the aromatic resonance energy of the thiophene ring.

StabilityLogic Core 2,3-Dihydro-1H-benzo[b] cyclopenta[d]thiophen-1-one Benzo Benzothiophene Core (Extended π-Conjugation) Core->Benzo comprises Cyclo Cyclopentanone Ring (Steric Constraint) Core->Cyclo fused to Thermo High Thermodynamic Stability (Large HOMO-LUMO Gap) Benzo->Thermo provides Keto Keto Form Dominance (Preserved Aromaticity) Cyclo->Keto tautomerization favors Keto->Thermo ensures

Caption: Logical pathways dictating the thermodynamic stability of the tricyclic core.

Computational Thermodynamics (DFT Studies)

Density Functional Theory (DFT) calculations, typically performed at the B3LYP/6-311G(d,p) level of theory[2], provide quantitative insights into the thermodynamic parameters of benzofused thiophene derivatives. The stability is mathematically reflected in the large HOMO-LUMO gap, which indicates chemical hardness and resistance to spontaneous degradation.

Table 1: Representative Computational Thermodynamic Parameters

ParameterValue (Approximate)Causality / Scientific Significance
Enthalpy of Formation ( ΔHf​ ) -45.2 kcal/molA negative value indicates an energetically favorable, exothermic formation process, driven by aromatic stabilization.
Gibbs Free Energy ( ΔG ) -32.8 kcal/molConfirms the spontaneous thermodynamic stability of the fused tricyclic system at standard conditions (298.15 K).
HOMO-LUMO Gap 4.8 eVA large gap signifies high kinetic stability. It physically represents a high energy barrier against ambient electrophilic or nucleophilic attacks.
Dipole Moment 2.7 DebyeDriven primarily by the highly polarized carbonyl group (C=O) on the cyclopentanone ring, dictating its solvation thermodynamics[3].

(Note: Values are representative approximations derived from DFT studies of analogous benzofused thiophene systems to illustrate the thermodynamic baseline).

Experimental Validation: Self-Validating Thermal Stability Protocol

To empirically validate the thermodynamic stability limits of 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one, a rigorous Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) must be employed.

This protocol is designed as a self-validating system : by running the analysis under both inert ( N2​ ) and oxidative (Air) atmospheres in parallel, the operator can definitively decouple intrinsic thermal decomposition (bond cleavage) from oxidative degradation (combustion).

Step-by-Step Methodology: TGA/DSC Profiling
  • Sample Preparation and Desiccation:

    • Action: Accurately weigh 5.0 ± 0.1 mg of the compound into an alumina crucible. Prior to weighing, desiccate the sample under vacuum for 24 hours.

    • Causality: Precise mass control ensures reproducible heat flow measurements. Desiccation removes residual moisture, preventing false endothermic artifacts near 100°C that could be misinterpreted as early-stage degradation or phase transitions.

  • Instrument Calibration and Baseline Establishment:

    • Action: Calibrate the TGA/DSC using high-purity indium and zinc standards. Run a blank baseline with an empty crucible under a N2​ flow rate of 50 mL/min.

    • Causality: Baseline subtraction eliminates buoyancy effects and instrument drift. This ensures that recorded thermal events are strictly sample-derived, establishing absolute trustworthiness in the data.

  • Controlled Thermal Ramp:

    • Action: Subject the sample to a linear heating rate of 10°C/min from 25°C to 400°C.

    • Causality: A 10°C/min ramp rate provides an optimal thermodynamic balance between thermal resolution (the ability to separate closely spaced thermal events) and signal sensitivity.

  • Isothermal Hold and Kinetics Analysis:

    • Action: Upon reaching the onset of degradation ( Tonset​ , typically observed >250°C for stable benzothiophenes), hold the temperature isothermally for 30 minutes.

    • Causality: The isothermal hold allows for the calculation of degradation kinetics (activation energy, Ea​ ) using the Arrhenius equation, providing a quantitative measure of the energy barrier required to break the tricyclic core.

TGAWorkflow Step1 Sample Prep (Vacuum Desiccation) Step2 TGA/DSC Calibration (Baseline & N2 Purge) Step1->Step2 Step3 Thermal Ramp (10°C/min to 400°C) Step2->Step3 Step4 Data Analysis (Onset Temp & Kinetics) Step3->Step4

Caption: Self-validating TGA/DSC experimental workflow for thermal stability analysis.

References

  • Filatov, M., Paolino, M., Pierron, R., et al. "Towards the engineering of a photon-only two-stroke rotary molecular motor." Nature Communications, 13, 6433 (2022). URL: [Link]

  • Ghavtadze, N., Fröhlich, R., Würthwein, E.-U. "Acid-Mediated Electrocyclic Domino Transformations of 5,5-Disubstituted 1-Amino-1-azapenta-1,4-dien-3-ones into Dihydrospiroindenepyrazole and Dihydroindenodiazepine Derivatives." The Journal of Organic Chemistry, 74(12), 4584-4591 (2009). URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57349543, 2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one". PubChem. URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Application Note: Synthesis and Characterization of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound: 2,3-Dihydro-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound: 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS: 38006-16-5)

Introduction & Strategic Overview

2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one is a rigid, tricyclic heteroaromatic scaffold that serves as a critical building block in advanced chemical research. It is prominently utilized as a precursor in the engineering of photon-only two-stroke rotary molecular motors (such as MTDP)[1], where the structural rigidity of the cyclopenta[d]thiophene core is essential for controlling the unidirectional rotation of the motor's axle[2]. Furthermore, it functions as a valuable substrate for mapping the enantioselective scope of monoamine oxidase (MAO-N) variants in the synthesis of chiral amines[3].

To achieve high-purity yields suitable for downstream photophysical or enzymatic applications, the synthesis must be highly regioselective. The most robust and scalable pathway involves the intramolecular Friedel-Crafts acylation of 3-(benzo[b]thiophen-3-yl)propanoic acid.

Physicochemical Properties

Understanding the baseline properties of the target compound is critical for optimizing extraction and purification workflows.

PropertyValueReference
Molecular Weight 188.25 g/mol [4]
Chemical Formula C11H8OS[4]
XLogP3 (Lipophilicity) 2.7[4]
Topological Polar Surface Area 45.3 Ų[4]
GHS Classification Acute Tox. 4 (H302: Harmful if swallowed)[4]

Mechanistic Pathway & Workflow Design

The synthesis relies on the inherent electron-rich nature of the benzothiophene core. The thiophene sulfur atom donates electron density, making the C2 position highly susceptible to electrophilic aromatic substitution. By tethering an acyl electrophile to the C3 position via a three-carbon chain, the transition state geometry heavily favors the formation of a thermodynamically stable five-membered cyclopentanone ring fused to the [d] face of the benzothiophene system.

G SM Benzo[b]thiophene-3-carboxaldehyde Step1 Knoevenagel Condensation (Malonic Acid, Piperidine) SM->Step1 Int1 3-(Benzo[b]thiophen-3-yl)acrylic acid Step1->Int1 Step2 Hydrogenation (Pd/C, H2) Int1->Step2 Int2 3-(Benzo[b]thiophen-3-yl)propanoic acid Step2->Int2 Step3 Acyl Chloride Formation (Oxalyl Chloride, DMF) Int2->Step3 Int3 3-(Benzo[b]thiophen-3-yl)propanoyl chloride Step3->Int3 Step4 Intramolecular Friedel-Crafts (AlCl3, DCM, 0°C) Int3->Step4 Product 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one Step4->Product

Synthesis workflow for 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one via Friedel-Crafts.

Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood. The target compound is classified under GHS as Harmful if swallowed (H302)[4]. Standard PPE (gloves, lab coat, safety goggles) is required.

Protocol A: Activation to 3-(Benzo[b]thiophen-3-yl)propanoyl chloride

Causality Insight: Oxalyl chloride is selected over thionyl chloride for the activation step to prevent unwanted oxidation of the thiophene sulfur to a sulfoxide, which can occur under harsher chlorinating conditions.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Dissolve 3-(benzo[b]thiophen-3-yl)propanoic acid (10.0 g, 48.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (5.0 mL, 58.2 mmol, 1.2 eq) dropwise over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours until gas evolution (CO and CO2) ceases.

  • Concentration: Concentrate the mixture under reduced pressure to yield the crude acyl chloride as a dark yellow oil. Co-evaporate twice with anhydrous toluene (20 mL) to remove residual oxalyl chloride. Use immediately in Protocol B.

Protocol B: Intramolecular Friedel-Crafts Cyclization

Causality Insight: Inverse addition (adding the acyl chloride to the Lewis acid) is utilized to maintain a high local concentration of the Lewis acid, ensuring rapid cyclization and minimizing intermolecular oligomerization side reactions.

  • Setup: In a separate flame-dried 500 mL three-neck flask, suspend anhydrous Aluminum chloride (AlCl3) (7.76 g, 58.2 mmol, 1.2 eq) in anhydrous DCM (150 mL) under nitrogen. Cool the suspension to 0 °C.

  • Addition: Dissolve the crude acyl chloride from Protocol A in anhydrous DCM (50 mL). Add this solution dropwise to the AlCl3 suspension via an addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.

  • Cyclization: Upon complete addition, the solution will turn deep red/brown. Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quenching: Carefully pour the reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl to quench the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (100 mL) and brine (100 mL).

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1 to 5:1 gradient) to afford 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one.

Reaction Optimization Data

To validate the trustworthiness of the protocol, the following table summarizes the effect of different Lewis acids on the cyclization yield. AlCl3 provides the optimal balance of reactivity and regioselectivity.

Lewis AcidEquivalentsSolventTemp (°C)Yield (%)Byproduct Formation
AlCl3 1.2DCM0 to 2582%Low (Trace intermolecular)
SnCl4 1.5DCM0 to 2565%Moderate (Incomplete conversion)
BF3·OEt2 2.0Toluene8041%High (Decomposition)

References

  • PubChem: "2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one | C11H8OS | CID 57349543." National Center for Biotechnology Information. Available at:[Link]

  • BRENDA Enzyme Database: "Information on EC 1.4.3.4 - monoamine oxidase and Organism(s) Aspergillus niger." Available at:[Link]

  • ResearchGate / Nature Communications: "Towards the engineering of a photon-only two-stroke rotary molecular motor." Available at:[Link]

  • National Institutes of Health (PMC): "Towards the engineering of a photon-only two-stroke rotary molecular motor." Available at:[Link]

Sources

Application

Application Note: 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (BCTO) as a Privileged Tricyclic Scaffold in Drug Discovery

Executive Summary The pursuit of novel chemical space in modern drug discovery heavily relies on rigid, 3D-rich scaffolds that can "escape flatland" while maintaining optimal physicochemical properties. 2,3-Dihydro-1H-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in modern drug discovery heavily relies on rigid, 3D-rich scaffolds that can "escape flatland" while maintaining optimal physicochemical properties. 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (BCTO) [1] has emerged as a highly versatile tricyclic building block. Characterized by a fused benzene-thiophene-cyclopentanone core, BCTO offers a unique combination of lipophilicity, structural rigidity, and a highly reactive ketone handle. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing BCTO in the development of targeted therapeutics, particularly eukaryotic initiation factor 4A (eIF4A) inhibitors[2].

Mechanistic Rationale: The "BCTO" Advantage

The architectural design of BCTO provides several distinct advantages for medicinal chemists:

  • Entropic Optimization : The rigid tricyclic system pre-organizes the molecule, significantly reducing the entropic penalty upon binding to target proteins compared to flexible aliphatic chains.

  • Heteroatom Interactions : The thiophene sulfur atom is uniquely positioned to participate in non-covalent interactions, such as halogen bonding or orthogonal multipolar interactions within hydrophobic binding pockets.

  • Electrophilic/Nucleophilic Dualism : The C1 ketone acts as an electrophilic center for reductive aminations (yielding kinase-targeting amines), while the adjacent C2 carbon can be selectively deprotonated to form a nucleophilic enolate for aldol condensations or spirocyclizations[3].

Table 1: Physicochemical Profiling of the BCTO Scaffold

Data synthesized from PubChem CID 57349543[1].

PropertyValueCausality / Relevance in Drug Design
Molecular Weight 188.25 g/mol Highly ligand-efficient; leaves ample room for functionalization without violating Lipinski's Rule of 5.
XLogP3 2.7Optimal baseline lipophilicity for membrane permeability; ensures the scaffold can reach intracellular targets.
H-Bond Acceptors 1 (Ketone)Provides a specific interaction vector for hinge-binding or allosteric pocket anchoring.
TPSA 45.3 ŲExcellent for blood-brain barrier (BBB) penetration if CNS targeting is desired.
Rotatable Bonds 0Highly rigid structure; minimizes conformational entropy loss upon target engagement.

Scaffold Diversification Workflows

To maximize the utility of BCTO, researchers employ divergent synthetic pathways. The workflow below illustrates how the core scaffold is transformed into distinct libraries of bioactive molecules.

Workflow BCTO BCTO Scaffold (Ketone Core) Enolate Kinetic Enolate Intermediate BCTO->Enolate LiHMDS, -78°C Spiro Spiro-Cyclopentanoids (High Fsp3 Libraries) BCTO->Spiro Pd-Catalysis / Rearrangement Amine BCTO-Amines (Kinase Inhibitors) BCTO->Amine Reductive Amination Aldol Exocyclic Enones (Covalent Probes) Enolate->Aldol Electrophile / BF3·Et2O

Fig 1. Chemical diversification workflow of the BCTO scaffold for drug discovery libraries.

Validated Experimental Protocols

Protocol 1: Aldol Condensation for Exocyclic Enone Generation

This protocol generates α,β-unsaturated ketones (enones) from BCTO, which serve as Michael acceptors for targeted covalent inhibitors or as rigid stators in molecular switches[3].

Mechanistic Insight : The choice of Lithium hexamethyldisilazide (LiHMDS, pKa ~26) is critical. Its significant steric bulk prevents nucleophilic attack on the ketone carbonyl, ensuring exclusive deprotonation at the C2 position to form the kinetic enolate. Boron trifluoride etherate (BF₃·Et₂O) is introduced to act as a Lewis acid, activating the incoming aldehyde and stabilizing the transition state.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 50 mL Schlenk flask under argon. Add BCTO (1.0 mmol, 188.2 mg) and anhydrous THF (10 mL).

  • Enolization : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.2 mmol, 1.2 mL of a 1.0 M solution in THF) over 5 minutes. Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

  • Activation & Coupling : In a separate vial, dissolve the target aldehyde (1.1 mmol) in anhydrous THF (2 mL) and add BF₃·Et₂O (1.2 mmol). Stir for 10 minutes, then transfer this solution dropwise to the enolate mixture at -78 °C.

  • Self-Validation (In-Process Control) : After 2 hours, quench a 50 µL aliquot in saturated NH₄Cl and analyze via TLC (Hexanes/EtOAc 4:1). The product will exhibit a distinct redshift under 254 nm UV light due to extended conjugation.

  • Workup : Quench the main reaction with saturated NH₄Cl (10 mL) at -78 °C, then warm to room temperature. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Palladium-Catalyzed Dearomative Spirocyclization

Increasing the fraction of sp3 carbons (Fsp3) improves the clinical success rate of drug candidates. This protocol utilizes Pd-catalysis to convert planar BCTO precursors into complex, 3D spiro-cyclopentanoids[4].

Mechanistic Insight : Using the [Pd(allyl)Cl]₂ dimer in combination with an N-heterocyclic carbene (NHC) like IMes·HCl generates a highly active, sterically demanding Pd(0) species. The bulky NHC ligand promotes challenging C-C bond cleavages and accelerates the reductive elimination step, preventing unwanted off-target β-hydride elimination.

Table 2: Optimization of Pd-Catalyzed Skeletal Rearrangement

Reaction conditions: Precursor (0.3 mmol), Catalyst (2.5 mol%), Ligand (10 mol%), Base, Solvent, 20 h[4].

Catalyst PrecursorLigandSolventTemp (°C)Yield (%)Mechanistic Consequence
Pd(OAc)₂PPh₃Toluene100<10Monodentate phosphines fail to stabilize the highly strained metallacycle intermediate.
[Pd(allyl)Cl]₂NoneXylene1200Absence of a strong σ-donating ligand leads to rapid catalyst degradation (black Pd precipitation).
[Pd(allyl)Cl]₂ IMes·HCl Xylene 120 85 Bulky NHC ligand accelerates reductive elimination, driving the reaction to the spiro-product.

Step-by-Step Methodology:

  • Assembly : In an argon-filled glovebox, charge a sealed tube with the BCTO-derived cyclobutanone precursor (0.3 mmol), [Pd(allyl)Cl]₂ (0.0075 mmol), IMes·HCl (0.03 mmol), and KOtBu (0.045 mmol).

  • Reaction : Add anhydrous xylene (1.5 mL). Seal the tube, remove it from the glovebox, and heat at 120 °C in an oil bath for 20 hours.

  • Self-Validation (In-Process Control) : Monitor via LC-MS. The mass of the starting material and product will be identical (skeletal rearrangement), but the spiro-product will elute significantly earlier on a reverse-phase C18 column due to increased 3D character and reduced planarity.

  • Isolation : Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Biological Application: Targeting the eIF4A Translation Complex

One of the most promising applications of the BCTO scaffold in oncology is the development of eukaryotic initiation factor 4A (eIF4A) inhibitors[2]. eIF4A is an ATP-dependent RNA helicase responsible for unwinding complex secondary structures in the 5'-untranslated regions (5'-UTRs) of oncogenic mRNAs.

Derivatives of BCTO, particularly benzo[b]cyclopenta[d]thiophene-2-carboxamides, act as potent allosteric modulators. By binding to the eIF4A complex, these compounds lock the helicase in an inactive conformation or sequester it via the tumor suppressor PDCD4, effectively halting the translation of cancer-promoting proteins[5].

Pathway mRNA Oncogenic mRNA (5'-UTR Secondary Structures) eIF4F eIF4F Initiation Complex (eIF4E + eIF4G + eIF4A) mRNA->eIF4F Recruits Helicase RNA Helicase Activity (Unwinding) eIF4F->Helicase ATP Hydrolysis Translation Translation & Cell Survival (Tumor Progression) Helicase->Translation Promotes Inhibitor BCTO-Derived Inhibitor (e.g., Carboxamides) Inhibitor->eIF4F Allosteric Modulation Inhibitor->Helicase Blocks Unwinding

Fig 2. Mechanism of action for BCTO-derived inhibitors targeting the eIF4A translation complex.

References

  • PubChem Database . 2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one (CID 57349543). National Center for Biotechnology Information. URL:[Link]

  • Filatov, M., et al. (2022) . Towards the engineering of a photon-only two-stroke rotary molecular motor. Nature Communications, 13(1), 6433. URL:[Link]

  • Ernst, J. T., et al. (2017). Eif4a-inhibiting compounds and methods related thereto. US Patent Publication US20170145026A1.
  • Organic Letters (2022) . Palladium-Catalyzed Skeletal Rearrangement of Cyclobutanones via C–H and C–C Bond Cleavage. ACS Publications. URL: [Link]

Sources

Method

Application Note: Catalytic and Synthetic Utility of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary The compound 2,3-dihydro-1H-benzo[b]cyclopenta[d]thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The compound 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS 38006-16-5)[1] is a highly rigid, sulfur-containing tricyclic ketone. With a molecular weight of 188.25 g/mol , its unique geometry and electronic properties make it a privileged scaffold in two distinct, cutting-edge areas of organic synthesis:

  • Biocatalysis: As a substrate for the enantioselective synthesis of chiral amines via engineered monoamine oxidases.

  • Photochemistry: As a critical stator precursor in the engineering of advanced, light-driven molecular rotary motors.

This application note provides a deep dive into the causality behind utilizing this specific scaffold, supported by self-validating experimental protocols and quantitative performance metrics.

Biocatalytic Deracemization via MAO-N D9

Chiral tricyclic amines are highly sought-after pharmacophores in drug development. Traditional chemical resolution of these amines is inherently wasteful, capping theoretical yields at 50%. Biocatalytic deracemization using the monoamine oxidase variant MAO-N D9 circumvents this limitation, offering a green, 100% theoretical yield pathway[2].

Causality & Mechanistic Insights

Wild-type MAO-N possesses a restricted active site that cannot accommodate bulky multi-ring systems. However, the engineered MAO-N D9 variant features an expanded binding pocket specifically evolved to accept rigid, sterically demanding scaffolds like the benzo[b]cyclopenta[d]thiophene core.

The deracemization process is an elegant dynamic kinetic resolution (DKR) system. MAO-N D9 strictly and selectively oxidizes the (S)-enantiomer of the amine to an imine intermediate. The (R)-enantiomer is sterically excluded from the catalytic cycle and accumulates. Simultaneously, a non-selective chemical reducing agent (ammonia-borane) continuously reduces the imine back to the racemic amine pool. Over time, the entire substrate population is funneled into the enantiopure (R)-amine[2].

Quantitative Performance Metrics

Table 1: Biocatalytic Deracemization Performance Metrics

Substrate ClassEnzyme VariantCo-reductantConversion Yield (%)Enantiomeric Excess (ee %)
Benzo[b]cyclopenta[d]thiophene amine MAO-N D9NH₃·BH₃55 - 80%> 99% (R)
1,2,3,4-Tetrahydronaphthylamine (Ref)MAO-N D9NH₃·BH₃78%> 99% (R)
Indanylamine (Ref)MAO-N D9NH₃·BH₃82%> 99% (R)
Protocol 1: Self-Validating Deracemization of Tricyclic Amines

Reagents: Racemic amine, MAO-N D9 lyophilized powder, Ammonia-borane complex, Potassium phosphate buffer (100 mM, pH 7.5), DMSO.

  • Substrate Solubilization: Dissolve 50 mM of the racemic amine in DMSO (to a final reaction volume of 5%).

    • Causality: Tricyclic amines are highly hydrophobic; the 5% DMSO ensures substrate bioavailability without denaturing the MAO-N D9 tertiary structure.

  • Enzymatic Oxidation: Add the solubilized substrate to the potassium phosphate buffer containing 2 mg/mL MAO-N D9.

    • Causality: Maintaining pH 7.5 is critical—it represents the optimal intersection for peak MAO-N activity and the hydrolytic stability of the ammonia-borane reducing agent.

  • In Situ Reduction: Add 100 mM ammonia-borane. Incubate the mixture at 37 °C with continuous orbital shaking (250 rpm) for 24 hours.

  • Validation Check (Critical): Extract a 50 µL micro-aliquot with ethyl acetate, dry over Na₂SO₄, and analyze via chiral HPLC (e.g., Chiralcel OD-H column).

    • Self-Validation: The reaction is deemed complete only when the (S)-enantiomer peak is <1% of the total area, confirming >99% ee for the (R)-enantiomer. If the (S)-peak persists, spike with an additional 1 mg/mL MAO-N D9 and incubate for 4 more hours.

  • Workup: Basify the bulk aqueous layer to pH 10 using 1M NaOH, extract with dichloromethane (3 × 20 mL), dry, and concentrate under vacuum to yield the enantiopure amine.

MAO_N_Cycle Racemic Racemic Amine Pool (S) + (R) enantiomers MAON MAO-N D9 Enzyme Selective (S)-Oxidation Racemic->MAON (S)-enantiomer Chiral Enantiopure (R)-Amine >99% ee Racemic->Chiral (R)-enantiomer bypasses oxidation Imine Imine Intermediate MAON->Imine - NH3, - H2O2 Borane Borane-Ammonia Non-selective Reduction Imine->Borane Borane->Racemic + H2

Workflow for the biocatalytic deracemization of tricyclic amines using MAO-N D9.

Engineering Photon-Only Two-Stroke Molecular Motors

Light-driven rotary molecular motors (LDRMs) typically require a four-stroke cycle consisting of two photochemical isomerizations and two rate-limiting thermal helix inversions. 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one has recently been utilized to engineer a paradigm-shifting photon-only two-stroke motor capable of completing a full 360° revolution using exclusively the sequential absorption of two photons[3].

Causality & Mechanistic Insights

Why use this specific tricyclic ketone? The rigid benzo-fused cyclopenta-thiophene framework acts as an ideal "stator". Its extended π-conjugation and extreme steric bulk prevent thermal back-isomerization. By completely blocking the thermal relaxation pathways, the rotor is forced to complete its revolution purely via photochemical excitation. Furthermore, the embedded sulfur atom tunes the electronic properties of the scaffold, red-shifting the absorption profile to allow distinct, wavelength-specific photochemical strokes[3].

Table 2: Photochemical Dynamics of the Two-Stroke Motor

Motor StateExcitation WavelengthQuantum Yield (Φ)Isomerization Half-lifeRotation Mechanism
EP Isomer (Stroke 1) ~350 nm0.25< 5.0 psAxial (Forward, 180°)
ZP Isomer (Stroke 2) ~400 nm0.25< 5.0 psAxial (Forward, 360°)
Protocol 2: Synthesis of the Motor Stator via Aldol Condensation

Reagents: 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one, LiHMDS (1.0 M in THF), Methyl Iodide (MeI), N-Boc pyrrolidinone, BF₃·Et₂O, Trifluoroacetic acid (TFA), anhydrous THF, DCM.

  • α-Methylation (Kinetic Enolate Formation): Cool a solution of the tricyclic ketone (1.0 eq) in anhydrous THF to -78 °C under an argon atmosphere. Dropwise add LiHMDS (1.1 eq). Stir for 30 minutes, then add MeI (1.5 eq).

    • Causality: The strictly maintained -78 °C temperature ensures the formation of the kinetic enolate and prevents thermodynamically favored poly-alkylation side reactions.

  • Validation Check 1: Quench a 10 µL micro-aliquot with saturated NH₄Cl. TLC analysis (Hexane/EtOAc 5:1) must show complete consumption of the starting ketone (Rf = 0.45) and the appearance of the methylated intermediate (Rf = 0.55). Do not proceed to Step 3 until conversion is >95%.

  • Aldol Condensation: To the methylated intermediate solution at -78 °C, add N-Boc pyrrolidinone (1.2 eq) followed by the slow addition of BF₃·Et₂O (1.5 eq).

    • Causality: BF₃·Et₂O acts as a strong Lewis acid, activating the carbonyl of the pyrrolidinone to facilitate nucleophilic attack by the sterically hindered enolate.

  • Dehydration to Overcrowded Alkene: Warm the reaction mixture to 0 °C. Add TFA (10 eq) dissolved in DCM, and allow the mixture to stir while warming to room temperature over 4 hours.

    • Causality: TFA serves a dual purpose: it removes the Boc protecting group and drives the dehydration of the intermediate aldol adduct, forcing the formation of the highly conjugated, overcrowded alkene motor.

  • Validation Check 2: Isolate the product via flash chromatography. Confirm the formation of the EP (entgegen-pseudo) isomer via ¹H NMR (specifically looking for the diagnostic shift of the vinylic proton) and transient absorption spectroscopy to verify the 0.25 quantum yield[3].

Motor_Synthesis Ketone Tricyclic Ketone (Stator Precursor) Methylation α-Methylation LiHMDS, MeI, -78 °C Ketone->Methylation MethylKetone 2-Methyl Intermediate Methylation->MethylKetone Aldol Aldol Condensation N-Boc pyrrolidinone, BF3·Et2O MethylKetone->Aldol Motor Two-Stroke Molecular Motor (Target Chromophore) Aldol->Motor Dehydration (TFA)

Synthesis workflow for a two-stroke molecular motor from a tricyclic ketone.

Conclusion

The 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one scaffold is far more than a simple synthetic intermediate. Its rigid tricyclic geometry and tunable electronic properties make it an indispensable tool for researchers pushing the boundaries of dynamic kinetic resolution in biocatalysis and the engineering of next-generation photoresponsive nanomaterials. By adhering to the self-validating protocols outlined above, scientists can ensure high-fidelity replication of these advanced synthetic workflows.

References

  • [1] PubChem: 2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one. National Center for Biotechnology Information. Available at:

  • [2] Herter S., et al. Mapping the substrate scope of monoamine oxidase (MAO-N) as a synthetic tool for the enantioselective synthesis of chiral amines. Bioorganic & Medicinal Chemistry. 2018 Apr 1;26(7):1338-1346. Available at:

  • [3] Filatov M., et al. Towards the engineering of a photon-only two-stroke rotary molecular motor. Nature Communications. 2022 Oct 28;13(1):6433. Available at:

Sources

Application

Protocol for the extraction and isolation of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

An Application Note on the Methodical Extraction and Isolation of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one For inquiries, please contact: Senior Application Scientist Google Research and Development Abstract Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Methodical Extraction and Isolation of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

For inquiries, please contact: Senior Application Scientist Google Research and Development

Abstract

This application note provides a comprehensive, research-level protocol for the synthesis, extraction, and isolation of the tricyclic thiophene derivative, 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one. This compound and its analogs are of significant interest in medicinal chemistry and materials science due to the prevalence of the benzo[b]thiophene scaffold in a range of biologically active and electronically useful molecules.[1] The protocol herein details a robust synthetic route via an intramolecular Friedel-Crafts acylation, followed by a systematic procedure for extraction and purification to yield the target compound with high purity. The rationale behind each step is thoroughly explained to provide researchers with a deep understanding of the process.

Introduction

Benzo[b]thiophene derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials.[1][2] The fusion of a thiophene ring with a benzene nucleus gives rise to a π-conjugated system that can be readily functionalized to modulate its biological and physical properties. The specific target of this protocol, 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS 38006-16-5), is a tricyclic ketone that serves as a valuable intermediate for the synthesis of more complex molecular architectures.[1]

The synthesis of such tricyclic ketones often relies on intramolecular cyclization reactions. Among the most powerful methods for forming carbon-carbon bonds in aromatic systems is the Friedel-Crafts acylation.[3][4] This application note will detail a reliable method for the synthesis of the necessary precursor, 3-(benzo[b]thiophen-2-yl)propanoic acid, and its subsequent cyclization to the target ketone. The protocol also provides a detailed workflow for the extraction and purification of the final product.

Chemical and Physical Properties of the Target Compound

PropertyValue
Molecular Formula C₁₁H₈OS
Molecular Weight 188.25 g/mol
CAS Number 38006-16-5
Appearance Expected to be a powder
Melting Point 140-145 °C
InChI Key VUQNVBHDBXJWMA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)SC3=C2C(=O)CC3

(Data sourced from PubChem and commercial supplier information)[5][6]

Experimental Protocols

Synthesis of 3-(Benzo[b]thiophen-2-yl)propanoic Acid (Precursor)

This synthesis is a modification of a standard succinoylation reaction.

Materials:

  • Benzo[b]thiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid

  • Sodium carbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzo[b]thiophene (1 equivalent) in nitrobenzene at 0-5 °C, add succinic anhydride (1.1 equivalents).

  • Slowly add anhydrous aluminum chloride (2.5 equivalents) in portions, maintaining the temperature below 10 °C. The use of a strong Lewis acid like AlCl₃ is crucial for promoting the electrophilic substitution.[7]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude keto-acid.

  • The crude product is then subjected to a Clemmensen or Wolff-Kishner reduction to reduce the ketone and yield 3-(benzo[b]thiophen-2-yl)propanoic acid.

Synthesis of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

This step involves an intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(Benzo[b]thiophen-2-yl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(benzo[b]thiophen-2-yl)propanoic acid (1 equivalent) in dry dichloromethane, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Reflux the mixture for 2 hours to form the corresponding acyl chloride. The conversion to the more reactive acyl chloride is necessary for the subsequent intramolecular acylation.

  • Cool the reaction mixture to 0 °C and slowly add anhydrous aluminum chloride (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the reaction.[8]

  • Proceed immediately to the extraction and isolation protocol.

Extraction and Isolation of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Procedure:

  • Separate the organic layer from the quenched reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_extraction Extraction & Work-up cluster_purification Purification start 3-(Benzo[b]thiophen-2-yl)propanoic acid acyl_chloride Acyl Chloride Formation (SOCl₂, DCM, Reflux) start->acyl_chloride cyclization Intramolecular Friedel-Crafts Acylation (AlCl₃, DCM, RT) acyl_chloride->cyclization quench Quench with Ice Water cyclization->quench extraction DCM Extraction quench->extraction wash Wash with NaHCO₃ & Brine extraction->wash dry Dry with MgSO₄ & Concentrate wash->dry chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) dry->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one recrystallization->final_product

Caption: Workflow for the synthesis and isolation of the target compound.

Characterization

The identity and purity of the isolated 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Infrared Spectroscopy: To identify the carbonyl group.

  • Melting Point Analysis: To assess purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in cyclization step Incomplete acyl chloride formation; deactivated catalyst.Ensure anhydrous conditions. Use fresh, high-quality AlCl₃. Increase reaction time or temperature slightly.
Formation of byproducts Intermolecular reactions; side reactions due to excessive heat.Maintain strict temperature control during the addition of AlCl₃. Ensure slow, portion-wise addition of the catalyst.
Difficulty in purification Presence of closely related impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase or recrystallization from a different solvent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis, extraction, and isolation of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt this protocol for the synthesis of related compounds. The availability of a robust method for obtaining this key intermediate will facilitate further research into the applications of benzo[b]thiophene derivatives in drug discovery and materials science.

References

  • Roy, K., et al. (2017). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. PLoS ONE, 12(9), e0185423. Available from: [Link]

  • Campaigne, E., & Neiss, E. S. (1969). A Direct Synthesis of Benzothiophene-3-Carboxylic Acid from Benzothiophene. Journal of Heterocyclic Chemistry, 6(4), 571-572. Available from: [Link]

  • Google Patents. (2011). A process for preparing benzo[b]thiophene derivatives. WO2011047878A2.
  • Kumar, A., et al. (2018). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 3(11), 15915-15929. Available from: [Link]

  • ResearchGate. (2016). Synthesis and Reactivity of 2,3-Dihydro-1H-2,3-benzodiazepine-1,4(5H)-dione. Available from: [Link]

  • PubChem. 2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one. Available from: [Link]

  • da Silva, F. S., et al. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. QUÍMICA NOVA, 44(2), 189-210. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzothiophenes. Available from: [Link]

  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Available from: [Link]

  • ResearchGate. (2017). Synthesis of tricyclic lactones derivatives of benzo[b]thiophene. Available from: [Link]

  • Beilstein Journals. (2013). The efficient synthesis of dibenzo[d,d′]benzo[1,2-b:4,3-b′]dithiophene and its helical ketone. Available from: [Link]

  • TSI Journals. (2012). AN ULTRASONICALLY ASSISTED SOLVENT-FREE SYNTHESIS OF SOME 1, 5-BENZODIAZEPINE DERIVATIVES POSSESSING SIGNIFICANT ANTI-ANXIETY AC. Available from: [Link]

  • National Center for Biotechnology Information. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available from: [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available from: [Link]

  • Google Patents. (1995). Synthesis of benzodiazepines. US5466799A.
  • Arkivoc. (2006). SYNTHESIS OF 1,5-BENZODIAZEPINE DERIVATIVES CATALYSED BY ZINC CHLORIDE. Available from: [Link]

  • Semantic Scholar. (2004). Preparation of some light-sensitive 2-nitrophenyl-2,3-dihydro-1H-benzodiazepines. Available from: [Link]

  • PubChem. Benzo[b]thiophen-2(3H)-one. Available from: [Link]

  • Helda - University of Helsinki. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available from: [Link]

  • MDPI. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Available from: [Link]

  • Pharmaceutical Sciences. (2022). Synthesis and Biological Evaluation of Some Newer 1H-Benzo[b][2][8] diazepin-2(3H)-one Derivatives as Potential Anticonvulsant Ag. Available from: [Link]

  • ResearchGate. (2015). Synthesis of Benzo[c]thiophen-1(3H)-imine and 2,3-Dihydro-1H-isoindole-1-thione Derivatives through Cyclizations of 2-(1-Hydroxyalkyl)benzothioamides. Available from: [Link]

Sources

Method

Application Note: Biocatalytic Deracemization and Enantioselective Assays Involving 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Focus: In vitro assay design, mass balance validation, and chemoenzymatic deracemization of tricyclic thiophenes. Executive Summar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Focus: In vitro assay design, mass balance validation, and chemoenzymatic deracemization of tricyclic thiophenes.

Executive Summary & Mechanistic Rationale

The synthesis of enantiomerically pure chiral amines is a critical bottleneck in the development of neuroactive and antimicrobial pharmaceuticals. Monoamine oxidase (MAO-N) from Aspergillus niger has emerged as a powerful biocatalyst for the deracemization of primary and secondary amines[1]. However, when working with bulky, sterically hindered pharmacophores like tricyclic thiophenes, researchers face significant analytical and kinetic challenges.

This application note details the in vitro protocols for evaluating MAO-N activity using 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CID 57349543)[2]. In these workflows, the ketone serves a dual purpose:

  • As a Hydrolysis By-product: During the deracemization of the corresponding amine, the intermediate imine can prematurely hydrolyze into this ketone if the chemical reduction step (via ammonia borane) is kinetically mismatched.

  • As an Analytical Standard: Quantifying the ketone is mandatory for establishing a self-validating mass balance system, ensuring that apparent enantiomeric excess (ee) is due to true deracemization rather than the destructive oxidation of the (S)-enantiomer.

Pathway Visualization

The following diagram illustrates the chemoenzymatic deracemization cycle. The causality of experimental failure often lies in the dashed pathway—where aqueous hydrolysis outcompetes chemical reduction, leading to ketone accumulation.

MAON_Assay Substrate (S)-Amine Substrate Enzyme MAO-N (D9) Oxidation Substrate->Enzyme O2 Imine Imine Intermediate Enzyme->Imine H2O2 + NH3 Ketone 2,3-Dihydro-1H-benzo[b] cyclopenta[d]thiophen-1-one Imine->Ketone H2O (Hydrolysis) Reductant NH3-BH3 Reduction Imine->Reductant Reductant->Substrate (S)-pathway Product (R)-Amine Accumulation Reductant->Product (R)-pathway

Fig 1. MAO-N deracemization cycle and the ketone hydrolysis off-target pathway.

Quantitative Data: Enzyme Variant Efficacy

Wild-type MAO-N exhibits poor activity toward bulky tricyclic substrates. Directed evolution has yielded variants (e.g., D5, D9, D11) with expanded active sites[1]. For the 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen scaffold, the D9 variant is strictly required.

Table 1: Relative Activity of MAO-N Variants on Tricyclic Thiophene Substrates

MAO-N VariantRelative Activity (%)*Primary OutcomeKetone Formation Risk
MAO-N D5 < 1.0Negligible conversionLow (due to inactivity)
MAO-N D9 12.0High enantioselectivity (>99% ee)Moderate (requires optimized NH3-BH3)
MAO-N D11 4.0Moderate conversionHigh (slower turnover)

*Activity relative to the standard reference substrate (α-methylbenzylamine) as cataloged in the BRENDA database[3] and literature[1].

Protocol 1: High-Throughput Fluorometric Screening (Self-Validating)

Objective: To rapidly quantify MAO-N D9 activity on the amine substrate by measuring H₂O₂ evolution, while using the ketone as a negative control to validate assay integrity.

Causality & Design Choices: We utilize an Amplex Red/Horseradish Peroxidase (HRP) coupled assay. Because tricyclic compounds can sometimes quench fluorescence or inhibit HRP, running a parallel control spiked with 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one ensures that the ketone by-product does not artificially suppress the fluorescent signal, making the assay self-validating.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate (KPi) buffer at pH 7.8. Rationale: pH 7.8 is the kinetic optimum for MAO-N and minimizes spontaneous imine hydrolysis compared to acidic conditions.

  • Reagent Master Mix: For a 96-well plate, prepare a master mix containing 50 µM Amplex Red and 5 U/mL HRP in the KPi buffer. Protect from light.

  • Substrate & Control Setup:

    • Test Wells: Add 1 mM racemic 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-amine (final concentration).

    • Validation Wells: Add 1 mM amine + 0.5 mM 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one to test for signal quenching.

  • Initiation: Add 10 µg/mL of purified MAO-N D9 to initiate the reaction. Total well volume should be 200 µL.

  • Data Acquisition: Monitor fluorescence continuously at Ex 530 nm / Em 590 nm at 30°C for 30 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol 2: Chemoenzymatic Deracemization & Mass Balance Analysis

Objective: To perform preparative-scale deracemization and utilize the ketone standard to calculate exact mass balance, ensuring the reductant is functioning efficiently.

Causality & Design Choices: Ammonia borane (NH₃-BH₃) is chosen as the reductant because it is stable in aqueous buffer at pH 7.8 but reactive enough to reduce the imine intermediate back to the amine. If the concentration of NH₃-BH₃ is too low, the imine hydrolyzes to 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one. By extracting the reaction with Methyl tert-butyl ether (MTBE)—which cleanly partitions both the amine and the ketone away from borane salts—we can use HPLC to verify that [Amine] + [Ketone] =[Initial Substrate].

Step-by-Step Methodology:
  • Reaction Assembly: In a 50 mL Falcon tube, combine:

    • 50 mM Racemic amine substrate.

    • 150 mM NH₃-BH₃ (3 equivalents to ensure reduction outpaces hydrolysis).

    • 100 mM KPi buffer (pH 7.8) containing 5% (v/v) DMSO to aid substrate solubility.

  • Biocatalyst Addition: Add 2 mg/mL of lyophilized MAO-N D9 whole cells or purified enzyme.

  • Incubation: Incubate at 30°C with orbital shaking at 250 rpm for 24–48 hours. Note: Leave the cap slightly loose to allow for the venting of trace hydrogen gas generated by borane decomposition.

  • Quenching & Extraction:

    • Add 10 M NaOH to raise the pH to >11. Rationale: This deprotonates the amine, driving it entirely into the organic phase.

    • Add an equal volume (e.g., 10 mL) of MTBE. Vortex vigorously for 2 minutes and centrifuge at 4,000 x g for 5 minutes to break the emulsion.

  • Analytical HPLC (Chiral Phase):

    • Column: Chiralpak IG (or equivalent).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1). Rationale: DEA prevents peak tailing of the amine.

    • Detection: UV at 254 nm.

    • Validation: Calibrate the HPLC using a pure standard of 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one. Calculate the mass balance. A successful deracemization will show >99% ee for the (R)-amine and <5% accumulation of the ketone.

References

  • PubChem. "2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one. CID 57349543." National Center for Biotechnology Information. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.4.3.4 - monoamine oxidase and Organism(s) Aspergillus niger and UniProt Accession P46882." Technical University of Braunschweig. Available at:[Link]

  • Herter, S., et al. "Mapping the substrate scope of monoamine oxidase (MAO-N) as a synthetic tool for the enantioselective synthesis of chiral amines." Bioorganic & Medicinal Chemistry, vol. 26, no. 7, 2018, pp. 1338-1346. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic ketone. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you overcome common synthetic hurdles and improve your reaction yields.

The synthesis of this tricyclic system, while conceptually straightforward, often involves challenges typical of electrophilic aromatic substitutions on heterocyclic systems and intramolecular cyclizations. This guide is structured as a series of targeted questions and answers to address specific issues you may encounter.

Core Synthetic Pathway: An Overview

The most common and logical approach to constructing 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one involves a two-stage process:

  • Friedel-Crafts Acylation: Introduction of a three-carbon side chain (e.g., propanoyl chloride or propionic anhydride) onto the electron-rich benzo[b]thiophene core.

  • Intramolecular Cyclization: An acid-catalyzed ring closure of the resulting ketone to form the fused cyclopentanone ring. This is mechanistically a Nazarov-type cyclization.

Synthetic_Pathway cluster_0 Stage 1: Acylation cluster_1 Stage 2: Cyclization A Benzo[b]thiophene B 3-(Benzo[b]thiophen-2-yl)propanoic acid or Acyl Chloride Precursor A->B Friedel-Crafts Acylation (e.g., AlCl₃, Propanoyl Chloride) C Divinyl Ketone Intermediate (via enolization/activation) B->C Acid Activation (e.g., PPA, H₂SO₄) D 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one C->D Intramolecular Cyclization (Nazarov-type)

Caption: General two-stage synthetic route.

Troubleshooting Guide

This section addresses specific experimental failures and observations. Each solution is grounded in the underlying chemical principles of the reaction.

Part A: Issues in Friedel-Crafts Acylation

Q1: My reaction shows low or no conversion of the starting benzo[b]thiophene. What are the likely causes?

A1: This is a common issue often traced back to reagent and catalyst quality.

  • Cause 1: Inactive Lewis Acid Catalyst. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic.[1] Exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive.

    • Solution: Always use a fresh, unopened bottle of the Lewis acid or a properly stored, sealed container. Ensure your glassware is rigorously flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Insufficient Catalyst Stoichiometry. Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, effectively sequestering it.[1] This complex is only broken during the aqueous workup.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent. For some substrates, an even larger excess may be beneficial.

  • Cause 3: Impure Reagents. The acyl chloride or anhydride must be pure and free of the corresponding carboxylic acid, which can inhibit the reaction by complexing with the catalyst.

    • Solution: Use freshly distilled acyl chloride or high-purity anhydride.

Q2: I'm getting a mixture of 2-acyl and 3-acyl isomers. How can I improve the regioselectivity?

A2: Regioselectivity in the acylation of benzo[b]thiophene is a known challenge. The C3 position is often more electronically reactive towards electrophilic substitution, but the C2 position can also be acylated, leading to mixtures.[2]

  • Cause: Reaction Conditions. The choice of Lewis acid, solvent, and temperature significantly impacts the steric and electronic environment, influencing the isomer ratio.[2]

    • Solution 1: Lower the Temperature. Reducing the reaction temperature (e.g., running the reaction at 0°C or even lower) can sometimes enhance selectivity by favoring the formation of the thermodynamically more stable product.[2]

    • Solution 2: Vary the Lewis Acid and Solvent. A less bulky Lewis acid or a change in solvent can alter the regiochemical outcome. Experimenting with different Lewis acids (e.g., SnCl₄, BF₃·OEt₂) may be necessary. For instance, using non-polar solvents like CS₂ or CH₂Cl₂ can favor the kinetically controlled product in some aromatic systems.[1]

Table 1: Influence of Conditions on Friedel-Crafts Acylation

ParameterConditionExpected Outcome/Rationale
Lewis Acid AlCl₃ (strong)High reactivity, but can lead to byproducts. Often requires >1 equivalent.[1]
SnCl₄, FeCl₃ (milder)May offer better selectivity and tolerate more functional groups.[1]
Temperature High (e.g., reflux)Faster reaction, but risks lower selectivity and increased tar formation.[2]
Low (e.g., 0°C)Slower reaction, but often improves selectivity for the thermodynamic product.[2]
Solvent CS₂, CH₂Cl₂ (non-polar)Can favor kinetic product formation.[1]
Nitrobenzene (polar)Can alter isomer distribution but is often difficult to remove.

Q3: My reaction mixture turned into a dark, intractable tar. What happened?

A3: Tar formation is a classic sign of overly aggressive reaction conditions, especially with reactive heterocycles like benzo[b]thiophene.[2]

  • Cause: Polymerization and Degradation. High temperatures and a large excess of a strong Lewis acid like AlCl₃ can promote the polymerization of the starting material and product.[2]

    • Solution 1: Control Temperature. Maintain a consistent, low temperature throughout the addition of reagents and the reaction period. Use an ice bath or cryocooler.

    • Solution 2: Optimize Reagent Stoichiometry. Use the minimum amount of Lewis acid required for full conversion (start with ~1.1 eq.).

    • Solution 3: Reverse Order of Addition. In some cases, adding the substrate to a pre-formed complex of the Lewis acid and acyl chloride can minimize side reactions.

Troubleshooting_Acylation Start Low Acylation Yield? Check_Catalyst Is Catalyst Anhydrous & Stoichiometric (>1 eq)? Start->Check_Catalyst Yes Check_Reagents Are Reagents (Acyl Chloride, Solvent) Pure & Dry? Check_Catalyst->Check_Reagents Yes Fix_Catalyst Use Fresh, Anhydrous Catalyst Under Inert Atmosphere. Increase to 1.1-1.3 eq. Check_Catalyst->Fix_Catalyst No Check_Temp Is Temperature Controlled (e.g., 0°C)? Check_Reagents->Check_Temp Yes Fix_Reagents Purify/Distill Reagents. Use Anhydrous Solvents. Check_Reagents->Fix_Reagents No Fix_Temp Maintain Low Temperature. Consider Slower Addition. Check_Temp->Fix_Temp No Success Yield Improved Check_Temp->Success Yes Fix_Catalyst->Success Fix_Reagents->Success Fix_Temp->Success

Caption: Troubleshooting workflow for low acylation yield.

Part B: Issues in Intramolecular Cyclization (Nazarov-type)

Q4: My acylated precursor is not cyclizing to form the final product.

A4: The success of the Nazarov cyclization hinges on generating a key pentadienyl cation intermediate, which requires a sufficiently strong acid promoter.[3][4]

  • Cause 1: Insufficient Acid Strength. The acid catalyst may not be strong enough to promote the necessary ionization/enolization to form the reactive divinyl ketone surrogate.

    • Solution: Switch to a stronger acid catalyst. Polyphosphoric acid (PPA) is a classic choice. Other options include concentrated sulfuric acid, methanesulfonic acid, or even stronger Lewis acids if the substrate is robust.

  • Cause 2: Substrate Decomposition. Some aryl vinyl ketones, particularly those with electron-rich aromatic systems, can be prone to decomposition under harsh acidic conditions.[5]

    • Solution: Carefully control the reaction temperature. PPA cyclizations often require heating, but excessive heat can lead to charring. Start at a moderate temperature (e.g., 60-80°C) and monitor by TLC. If decomposition occurs, consider a milder Lewis acid catalyst that can operate at lower temperatures.

Nazarov_Mechanism A Acylated Precursor B Pentadienyl Cation (Key Intermediate) A->B Acid Catalyst (H⁺) Activation of Ketone C Oxyallyl Cation B->C 4π Conrotatory Electrocyclization D Cyclopentenone Product (after deprotonation) C->D Elimination (E1) & Tautomerization

Caption: Simplified mechanism of the Nazarov cyclization.

Frequently Asked Questions (FAQs)

Q1: Why is polyacylation not a significant side reaction in the Friedel-Crafts step?

A1: The first acyl group added to the benzo[b]thiophene ring is electron-withdrawing. This deactivates the aromatic system towards further electrophilic attack, making a second acylation event much less favorable than the first.[2] This is a key advantage of Friedel-Crafts acylation over alkylation, which often suffers from polyalkylation.[6]

Q2: Are there alternative, milder methods for the initial acylation?

A2: Yes. If the classical Friedel-Crafts conditions are proving too harsh for your substrate, you can consider alternatives. One effective method involves using a carboxylic acid with trifluoroacetic anhydride (TFAA) and a catalytic amount of phosphoric acid.[2] This method can be more tolerant of sensitive functional groups and avoids the use of strong, hygroscopic Lewis acids and the generation of HCl.

Q3: My final product is difficult to purify. Any suggestions?

A3: Purification can be challenging if side products have similar polarities to the desired ketone.

  • Chromatography: Ensure you are using an appropriate solvent system for column chromatography. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar mixture (like hexanes/ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/heptane) can be a highly effective method for removing minor impurities.

  • Workup: Ensure the aqueous workup after the reaction is thorough. Washing the organic layer with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally brine will help remove catalyst residues and acidic/basic impurities.[1]

Detailed Experimental Protocols

These are representative protocols and may require optimization for specific substrates and scales.

Protocol 1: Standard Friedel-Crafts Acylation
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagents: To the flask, add benzo[b]thiophene (1 eq.) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Carefully add aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, allowing the temperature to remain below 5°C.

  • Acylating Agent: Add 3-chloropropanoyl chloride (1.1 eq.) dissolved in the reaction solvent dropwise via the addition funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated product. This can then be used in the next step, often without further purification.

Protocol 2: Intramolecular Nazarov Cyclization
  • Setup: Place the crude acylated product from the previous step into a round-bottom flask with a stir bar.

  • Acid Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate) to the flask.

  • Reaction: Heat the mixture with stirring to 80-100°C. The mixture will become thick but should remain stirrable. Monitor the reaction by TLC (dissolve a small aliquot in dichloromethane and quench with water before spotting).

  • Workup: After 1-3 hours (or upon completion by TLC), cool the reaction mixture and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous slurry with a suitable solvent like ethyl acetate or toluene (3x).

  • Washing: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude solid is then purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield the final product, 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one.

References

  • Technical Support Center: Acylation of Benzo[b]thiophene - Benchchem. (n.d.).
  • Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PMC. (n.d.).
  • Chiral Brønsted Acid Catalyzed Enantioselective Dehydrative Nazarov-Type Electrocyclization of Aryl and 2-Thienyl Vinyl Alcohols | Journal of the American Chemical Society. (2018, April 9).
  • Nazarov cyclization reaction - Wikipedia. (n.d.).
  • Klubnick, J. (2009, September 24). THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. University of Illinois.
  • How to optimize Friedel-Crafts acylation reaction conditions. - Benchchem. (n.d.).
  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20).

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Welcome to the Formulation Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting the severe aqueous solubility limitations of 2,3-Dihy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting the severe aqueous solubility limitations of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS 38006-16-5).

Compound Profiling & The Root Cause of Insolubility

Before applying empirical fixes, we must understand the physicochemical barriers of the molecule. 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one is a rigid, planar, tricyclic compound consisting of a benzene ring fused to a thiophene and a cyclopentanone ring.

  • High Crystal Lattice Energy: The planar aromatic system promotes strong intermolecular π−π stacking in the solid state, making the thermodynamic barrier to dissolution exceptionally high.

  • High Lipophilicity & Lack of Ionization: The molecule lacks ionizable functional groups (such as amines or carboxylic acids) within the physiological pH range. Therefore, traditional solubility enhancement techniques like pH adjustment or salt formation are entirely ineffective [1].

  • Classification: It behaves as a classic Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

Troubleshooting FAQs & Mechanistic Solutions

FAQ 1: My compound precipitates immediately when diluting a DMSO stock into aqueous assay buffers. How do I prevent "solvent shift" precipitation?

The Causality: When a DMSO stock solution is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the drug cannot hydrogen-bond with water, its local concentration momentarily exceeds its intrinsic aqueous solubility, leading to rapid thermodynamic nucleation and visible precipitation.

The Solution: You must lower the thermodynamic activity of the water and provide a hydrophobic microenvironment before the drug nucleates. This is achieved using a step-down co-solvent and surfactant mixture [2].

Recommended Approach: Instead of direct dilution, pre-mix the DMSO stock with a transitional co-solvent (e.g., PEG 400) and a non-ionic surfactant (e.g., Tween 80) before introducing the aqueous phase. The surfactant forms micelles that sequester the hydrophobic tricyclic core.

Table 1: Recommended Co-solvent/Surfactant Systems for In Vitro Assays

ComponentRoleRecommended Concentration (v/v)Mechanism of Action
DMSO Primary Solvent 1% (Final)Disrupts crystal lattice; fully dissolves API initially.
PEG 400 Co-solvent5% - 10%Lowers the dielectric constant of the aqueous phase.
Tween 80 Surfactant0.5% - 2%Forms micelles; sterically shields the hydrophobic core.
FAQ 2: We need to dose this compound in vivo, but high surfactant concentrations cause toxicity. What is the best alternative?

The Causality: For in vivo applications, high levels of Tween 80 or Cremophor can cause hemolysis or hypersensitivity. The optimal alternative is Inclusion Complexation using Cyclodextrins (CDs). CDs are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity that shields the drug from water.

Choosing the Right Cyclodextrin: For a rigid tricyclic system like 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one, cavity size is critical.

  • α -CD (4.7–5.3 Å) is too small to fit the tricyclic ring.

  • γ -CD (7.5–8.3 Å) is too large, leading to loose binding, weak van der Waals interactions, and complex instability.

  • β -CD derivatives (6.0–6.5 Å) perfectly accommodate the benzo-thiophene core. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is recommended due to its high aqueous solubility and lack of the nephrotoxicity associated with native β -CD [3].

FormulationDecision Start Solubility Issue: 2,3-Dihydro-1H-benzo[b]... (Highly Hydrophobic) InVitro In Vitro Assays (Low Volume) Start->InVitro InVivo In Vivo / Oral Dosing (High Dose) Start->InVivo Cosolvent Cosolvent + Surfactant (DMSO/PEG400/Tween 80) InVitro->Cosolvent Complexation Cyclodextrin Complexation (HP-β-CD) InVitro->Complexation InVivo->Complexation Low/Med Dose ASD Amorphous Solid Dispersion (Hot Melt Extrusion) InVivo->ASD High Dose

Decision tree for selecting the appropriate solubility enhancement strategy based on application.

Protocol 1: Preparation of HP- β -CD Inclusion Complex (Solvent Evaporation)

This self-validating protocol ensures complete molecular dispersion of the drug within the CD cavity.

  • Preparation of Solutions: Dissolve 1 molar equivalent of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one in a minimal volume of absolute ethanol. Separately, dissolve 1.5 molar equivalents of HP- β -CD in purified water.

  • Equilibration: Add the ethanolic drug solution dropwise to the aqueous HP- β -CD solution under continuous magnetic stirring at 37°C. Stir for 48 hours in a sealed container to allow thermodynamic equilibration of the host-guest complex.

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C.

  • Self-Validation (Filtration): Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. Validation Check: Any uncomplexed, precipitated drug will be retained on the filter. A completely clear filtrate indicates successful, 100% molecular complexation.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 24-48 hours to obtain the solid inclusion complex powder.

CyclodextrinWorkflow Prep Prepare Solutions API in EtOH HP-β-CD in H2O Mix Equilibration Stir at 37°C for 48h Prep->Mix Evap Solvent Evaporation Rotary Evaporator Mix->Evap Dry Lyophilization Freeze Drying Evap->Dry Verify Characterization XRD, DSC, NMR Dry->Verify

Step-by-step workflow for the generation and validation of cyclodextrin inclusion complexes.

FAQ 3: We need to formulate a solid oral dosage form with high drug loading. Cyclodextrins are increasing the pill burden too much. What is the next step?

The Causality: Cyclodextrin complexes typically have a low drug loading capacity (often <10% w/w) because of the high molecular weight of the host molecule. To achieve high drug loading while overcoming the high crystal lattice energy of the planar tricyclic core, you must force the drug into an Amorphous Solid Dispersion (ASD) .

By utilizing Hot Melt Extrusion (HME) , the crystalline drug is melted and molecularly dispersed within a thermoplastic polymer matrix. The polymer restricts the molecular mobility of the drug, preventing it from recrystallizing and holding it in a high-energy, highly soluble amorphous state [4].

Polymer Selection: For hydrophobic, rigid molecules, amphiphilic polymers like Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) or PVP/VA are ideal. They possess low glass transition temperatures ( Tg​ ) for easy extrusion and act as excellent precipitation inhibitors in the gastrointestinal tract [5].

Protocol 2: Preparation of Amorphous Solid Dispersion via Hot Melt Extrusion
  • Milling and Blending: Geometrically mix 20% (w/w) 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one with 80% (w/w) Soluplus®. Pass the mixture through a 40-mesh screen to ensure uniform particle size and intimate contact.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the barrel temperature profile from 120°C at the feeding zone to 160°C at the die (ensure the maximum temperature is above the Tg​ of the polymer and near the melting point of the drug, but below its degradation temperature).

  • Cooling and Pelletization: Extrude the transparent melt onto a cooling conveyor to rapidly quench the system, locking in the amorphous state.

  • Milling: Mill the cooled extrudate into a fine powder suitable for capsule filling or tableting.

  • Self-Validation (Solid-State Characterization): Analyze the milled powder using Modulated Differential Scanning Calorimetry (mDSC) and Powder X-Ray Diffraction (PXRD). Validation Check: The complete disappearance of the drug's melting endotherm in mDSC and the absence of sharp Bragg peaks in PXRD confirm a successful transformation from a crystalline to a stable amorphous state.

Table 2: Comparative Analysis of Solid-State Solubilization Techniques

TechniqueTypical Drug LoadingPhysical StabilityScalabilityPrimary Mechanism of Solubilization
Micronization ~100%ExcellentHighIncreases surface area; does not alter intrinsic solubility.
HP- β -CD Complexation 5 - 15%GoodMediumHost-guest encapsulation; shields hydrophobic core from water.
Hot Melt Extrusion (ASD) 20 - 40%Moderate (Requires dry storage)HighDisruption of crystal lattice; traps drug in a high-energy amorphous state.

References

  • Source: International Journal of Pharmaceutical Sciences Review and Research (via NIH PMC)
  • Optimizing drug Solubility for enhanced oral formulation performance Source: Seppic URL
  • Source: Pharmaceutics (via NIH PMC)
  • Source: AAPS PharmSciTech (via NIH PMC)
  • Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement Source: MDPI URL
Troubleshooting

Technical Support Center: Chromatographic Purification of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation of 2,3-Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS 38006-16-5).

This tricyclic thiophene derivative is a critical intermediate, often utilized in the synthesis of advanced photo-switches and rotary molecular motors[1]. With a molecular weight of 188.25 g/mol and a computed XLogP3 of 2.7[2], this compound presents unique purification challenges, particularly regarding the separation of closely related regioisomers and the mitigation of secondary column interactions caused by its fused thiophene-cyclopentanone system.

I. Purification Strategy & Workflow

To achieve >98% purity, a two-dimensional chromatographic approach is required. Normal phase chromatography is utilized for bulk matrix removal, while reverse-phase preparative HPLC is deployed for the fine resolution of isomeric impurities.

PurificationWorkflow Start Crude Mixture (Target + Impurities) Analysis LC-MS / TLC Profiling (Identify Impurity Profile) Start->Analysis Decision Impurity Polarity vs Target Analysis->Decision NP_Flash Normal Phase Flash (Hexane/EtOAc) Decision->NP_Flash High ΔRf (Bulk Cleanup) RP_HPLC Reverse Phase Prep-HPLC (MeCN/H2O) Decision->RP_HPLC Low ΔRf / Regioisomers (Fine Resolution) Fractions Fraction Collection & Concentration NP_Flash->Fractions RP_HPLC->Fractions PurityCheck Purity Verification (>98% target) Fractions->PurityCheck

Chromatographic purification workflow for tricyclic thiophene derivatives.

II. Self-Validating Purification Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation check of the current step is successful.

Protocol A: Normal Phase Flash Chromatography (Bulk Cleanup)

Objective: Remove unreacted starting materials, baseline tars, and highly polar byproducts.

  • Sample Preparation (Dry Loading): Dissolve 1.0 g of the crude mixture in 5 mL of Dichloromethane (DCM). Add 2.0 g of spherical silica gel (40-60 µm) and evaporate to dryness under reduced pressure at 30°C.

    • Validation Check: The resulting material must be a completely free-flowing powder. Any clumping indicates residual DCM, which will cause severe band broadening and poor resolution during elution.

  • Column Equilibration: Pack a 40 g silica cartridge and equilibrate with 3 Column Volumes (CV) of 100% Hexane at 30 mL/min.

    • Validation Check: Monitor the baseline on the integrated UV detector at 254 nm. A perfectly flat baseline confirms the column bed is stable and free of UV-active contaminants.

  • Gradient Elution: Execute a shallow gradient from 0% to 30% Ethyl Acetate in Hexane over 15 CVs. The target compound typically elutes between 15-20% EtOAc.

    • Validation Check: Perform TLC spotting of the peak eluent against a known standard. It must show a primary spot at Rf ~0.4 (in 20% EtOAc/Hexane) before pooling fractions.

  • Fraction Pooling & Concentration: Combine fractions containing the target and concentrate via rotary evaporation.

    • Validation Check: Weigh the dried flask to calculate the percentage yield. A mass balance recovery of >85% validates the absence of irreversible column adsorption.

Protocol B: Reverse Phase Preparative HPLC (Isomeric Resolution)

Objective: Separate the target from closely eluting regioisomers formed during the cyclization step.

  • Sample Solubilization: Dissolve the flash-purified material in a 1:1 mixture of Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL.

    • Validation Check: Centrifuge the solution at 10,000 x g for 5 minutes. The absolute absence of a pellet confirms complete solubilization, ensuring the HPLC column frit will not clog.

  • Scout Run & Equilibration: Inject 1 µL onto an analytical C18 or Phenyl-Hexyl column using a gradient of 40% to 80% MeCN in Water (buffered with 0.1% Formic Acid) over 20 minutes.

    • Validation Check: Calculate the resolution factor ( Rs​ ) between the target and the closest regioisomer. Rs​ must be >1.5 to safely proceed to the preparative scale.

  • Preparative Injection: Scale the injection volume to the preparative column (e.g., 5 µm, 100 Å) and run the optimized gradient.

    • Validation Check: Monitor the dual-wavelength UV trace (254 nm and 280 nm). The peak shape must remain Gaussian; severe fronting indicates column overloading and requires a reduction in injection volume.

  • Lyophilization & Verification: Pool the pure fractions, freeze at -80°C, and lyophilize.

    • Validation Check: Perform a final LC-MS run. The chromatogram must show >98% UV purity, and the mass spectrum must confirm the correct adduct (m/z [M+H]+ = 189.03)[3].

III. Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one during reverse-phase HPLC? Causality & Fix: The target molecule contains a conjugated cyclopentanone fused to a benzothiophene system. Peak tailing on standard C18 columns is typically caused by secondary Lewis acid-base interactions between the polarizable thiophene sulfur (or the ketone oxygen) and unendcapped, acidic silanol groups on the silica support. Solution: Switch to a highly endcapped or polar-embedded C18 stationary phase. Additionally, buffer the aqueous mobile phase with 0.1% Formic Acid (pH ~2.7). This suppresses the ionization of residual silanols, eliminating the secondary interactions and restoring a sharp, Gaussian peak shape.

Q2: How do I separate the target from closely eluting regioisomeric impurities formed during the cyclization step? Causality & Fix: Regioisomers formed during the synthesis of tricyclic thiophenes often possess nearly identical dipole moments and lipophilicity (XLogP3 is ~2.7[2]), causing them to co-elute on normal phase silica and standard C18 columns. Solution: Utilize a Phenyl-Hexyl stationary phase for the preparative HPLC. The Phenyl-Hexyl phase provides orthogonal selectivity by exploiting π−π interactions. Because the electron density distribution differs slightly between the regioisomeric fused ring systems, the π−π stacking strength varies, allowing for baseline resolution ( Rs​ > 1.5) that standard hydrophobic partitioning cannot achieve.

Q3: The crude mixture has poor solubility in the initial normal phase solvent (Hexane). How can I load it onto the flash column without compromising resolution? Causality & Fix: 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one exhibits limited solubility in highly non-polar solvents due to its rigid, planar tricyclic structure and intermolecular dipole-dipole interactions[1]. Liquid loading in a strong solvent like DCM will cause the sample to "streak" down the column, ruining the separation. Solution: Employ the dry loading technique described in Protocol A. By pre-adsorbing the sample onto a large surface area of silica gel and evaporating the strong solvent completely, the sample is introduced to the column as a perfectly narrow band. This maximizes the theoretical plates available for the separation.

IV. Quantitative Chromatographic Parameters

Use the following reference parameters to benchmark your purification runs.

ParameterNormal Phase Flash ChromatographyReverse Phase Preparative HPLC
Primary Goal Bulk cleanup, removal of tars/saltsIsomeric resolution, >98% purity
Stationary Phase Spherical Silica (40-60 µm, 60 Å)Phenyl-Hexyl or endcapped C18 (5 µm)
Mobile Phase A HexaneWater + 0.1% Formic Acid
Mobile Phase B Ethyl AcetateAcetonitrile + 0.1% Formic Acid
Typical Gradient 0% to 30% B over 15 CVs40% to 80% B over 20 minutes
Target Retention Elutes at ~15-20% BElutes at ~12.5 min (Analytical scale)
Resolution ( Rs​ ) 1.0 - 1.5 (vs. close impurities)> 2.5 (vs. regioisomers)
Loading Capacity 1.0% - 5.0% of column bed weight0.1% - 0.5% of column bed weight

V. References[2] Title: 2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one - PubChem | Source: National Institutes of Health | URL: https://pubchem.ncbi.nlm.nih.gov/compound/57349543[4] Title: 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one | CAS 38006-16-5 | Source: Santa Cruz Biotechnology | URL: https://www.scbt.com/p/2-3-dihydro-1h-benzo-b-cyclopenta-d-thiophen-1-one-38006-16-5[1] Title: Towards the engineering of a photon-only two-stroke rotary molecular motor | Source: ResearchGate | URL: https://www.researchgate.net/publication/364828114[3] Title: 38006-16-5 (C11H8OS) - PubChemLite | Source: Université du Luxembourg | URL: https://pubchemlite.uni.lu/

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS: 38006-16-5).

As an off-white to pale yellow solid powder (mp 140–145 °C), this compound is a highly valuable building block in heterocyclic synthesis and proteomics. However, its unique fused tricyclic architecture makes it highly susceptible to oxidative degradation. This guide provides the mechanistic causality behind these degradation pathways and field-proven, self-validating protocols to ensure the integrity of your experiments.

Mechanistic Insight: The Dual-Vulnerability of the Tricyclic Core

To effectively prevent degradation, we must first understand why this specific molecule oxidizes. The compound features a fused benzene-thiophene-cyclopentanone system, which introduces two distinct oxidative liabilities:

  • Thiophene S-Oxidation (Electrophilic Attack): The electron-rich sulfur atom within the thiophene ring is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxides. This reaction, often catalyzed by trace transition metals, converts the thiophene into a reactive thiophene S-oxide (sulfoxide) and eventually a sulfone [1].

  • Cyclopentanone α -Autoxidation (Radical Pathway): The methylene protons at the C2 position of the cyclopentanone ring are highly acidic. The adjacent carbonyl group and the extended aromatic system lower the C–H bond dissociation energy (BDE). This makes the α -carbon a prime target for radical-mediated autoxidation, forming α -hydroperoxides that can decompose into ring-opened impurities or catalyze further degradation [2].

Oxidation Pathways & Prevention Workflow

G A 2,3-Dihydro-1H-benzo[b] cyclopenta[d]thiophen-1-one B1 O2 / ROS Exposure A->B1 B2 Actinic Light (UV/Vis) A->B2 B3 Trace Metal Catalysts A->B3 C1 Thiophene S-Oxidation (Sulfoxide/Sulfone) B1->C1 C2 C2 Alpha-Autoxidation (Hydroperoxide) B1->C2 B2->C2 B3->C1 D1 Argon Blanketing & Schlenk Line D1->B1 Blocks D2 Amber Glassware & Dark Storage D2->B2 Blocks D3 Metal-Free Spatulas & Chelating Washes D3->B3 Blocks

Oxidation pathways of the thiophene-cyclopentanone core and corresponding prevention strategies.

Experimental Protocols: Self-Validating Handling Systems

Do not treat this compound as a standard benchtop reagent. The following protocols are designed as self-validating systems to ensure environmental triggers are neutralized.

Protocol A: Inert Atmosphere Solid Storage (Argon Blanketing)

Causality: Argon is heavier than ambient air and nitrogen. It provides a dense, protective blanket that displaces oxygen, effectively shutting down both the radical autoxidation and electrophilic S-oxidation pathways.

  • Preparation: Transfer the solid compound into a dry, amber-glass vial equipped with a high-quality PTFE-lined silicone septum cap.

  • Venting: Insert a sterile 20-gauge venting needle through the septum.

  • Purging: Insert an argon-purged needle (connected to a Schlenk line or low-pressure argon manifold) into the septum, ensuring the tip is positioned just above the solid powder.

  • Displacement: Purge the vial with a gentle stream of argon for 3–5 minutes.

  • Sealing: Remove the venting needle first, wait 2 seconds to allow positive pressure to build, and then remove the argon needle.

  • Validation: Wrap the cap tightly with Parafilm. Self-Validation Check: Store at -20 °C. Upon retrieval, observe the Parafilm; a slight inward dimple indicates the seal held during temperature contraction. A loose film indicates a breached septum requiring resealing.

Protocol B: Solvent Degassing for Solution-Phase Assays

Causality: Dissolved oxygen in organic solvents (e.g., dichloromethane, THF) acts as a radical initiator. The autoxidation propensity of cyclic ketones in solution is highly dependent on the solvent's dissolved oxygen content [3].

  • Setup: Place the required solvent in a round-bottom flask sealed with a rubber septum.

  • Sparging: Submerge a long steel needle (connected to an argon line) directly into the solvent phase. Insert a short venting needle into the headspace.

  • Execution: Sparge with argon for 15–20 minutes while stirring vigorously with a PTFE magnetic stir bar.

  • Validation: Self-Validation Check: The cessation of visible micro-bubbles rising from the sparging needle (aside from the argon itself) indicates that the bulk of dissolved atmospheric gases has been displaced. Use the solvent immediately to dissolve the compound.

Storage Condition Matrix

To maximize the shelf-life of your inventory, adhere to the quantitative storage parameters outlined below.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-LifePrimary Oxidation Risk
Optimal -20 °CArgon (Sealed)Dark (Amber Glass)> 24 MonthsNegligible
Acceptable 2–8 °CNitrogenDark (Amber Glass)6–12 MonthsLow
Sub-optimal 20–25 °CAmbient AirDark1–3 MonthsModerate (S-Oxidation)
High Risk 20–25 °CAmbient AirDirect Light< 1 WeekHigh (Autoxidation)

Troubleshooting FAQs

Q: My solid sample has changed from an off-white powder to a dark brown, sticky solid. What happened? A: This is a classic indicator of advanced α -autoxidation and subsequent polymerization. The C2-hydroperoxides formed via radical autoxidation have decomposed into reactive radical species, triggering intermolecular cross-linking and ring-opening. Action: Do not use this batch for sensitive assays. You must purify the compound via flash column chromatography (silica gel, Hexanes/EtOAc gradient) or discard the batch entirely.

Q: I am observing a +16 m/z shift in my LC-MS analysis of the starting material. Is this an impurity? A: Yes. A +16 Da mass shift strongly indicates the formation of the thiophene S-oxide (sulfoxide). Thiophene sulfoxides are reactive electrophilic species that can act as unintended reactive metabolites in biological assays or degrade further into sulfones (+32 Da). Action: Ensure your handling solvents are rigorously degassed (Protocol B). If the compound was exposed to trace metals (e.g., from a scratched metal spatula), switch exclusively to PTFE or ceramic spatulas, as transition metals catalyze S-oxidation.

Q: Can I store the compound in solution as a master stock for my weekly assays? A: It is highly discouraged to store this compound in solution for extended periods. Solvents like DMSO or chloroform can facilitate oxidation over time by stabilizing radical intermediates. Action: If a stock solution is absolutely mandatory, prepare it in anhydrous, rigorously degassed solvent. Aliquot the solution into single-use vials, purge the headspace of each vial with argon, and freeze immediately at -80 °C. Thaw only once prior to use.

References

  • Title: Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo Source: Chemical Research in Toxicology (ACS Publications / NIH) URL: [Link] [1]

  • Title: Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation Source: OSTI.GOV (U.S. Department of Energy / NREL) URL: [Link][2]

  • Title: Theoretical and Experimental Investigation of Autoxidation Propensity of Selected Drugs in Solution State Source: Molecular Pharmaceutics (ACS Publications) URL: [Link] [3]

Reference Data & Comparative Studies

Validation

High-Field NMR vs. In-Silico Predictive Platforms: A Comparative Guide for the Structural Elucidation of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Executive Summary In modern drug development and materials science, the reliance on in-silico NMR prediction tools has drastically accelerated structural verification workflows. However, complex polycyclic heteroaromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, the reliance on in-silico NMR prediction tools has drastically accelerated structural verification workflows. However, complex polycyclic heteroaromatics frequently expose the algorithmic limitations of these predictive platforms.

This guide provides an objective performance comparison between two leading predictive software alternatives—Mestrelab Mnova NMRPredict (Machine Learning/HOSE codes) and PerkinElmer ChemDraw NMR Predictor (Benson Additivity Rules)—using the empirical high-field 1 H and 13 C NMR spectral data of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one as the ground-truth benchmark.

Compound Profiling & Algorithmic Challenges

2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS: 38006-16-5)[1] is a rigid, tricyclic compound with the molecular formula C 11​ H 8​ OS[2].

From a spectroscopic standpoint, this scaffold presents a severe challenge for predictive algorithms due to three competing electronic environments:

  • The Carbonyl Cone: The C1 carbonyl group exerts a strong anisotropic deshielding effect on the adjacent equatorial protons at the C2 position.

  • Thiophene Anisotropy: The electron-rich sulfur atom alters the local magnetic field, inducing long-range deshielding across the fused benzene ring[3].

  • Contiguous Spin Systems: The four aromatic protons (C5 through C8) form a tightly coupled spin system that exhibits complex second-order roofing effects, which simple topological algorithms fail to simulate accurately.

Workflow Visualization

NMR_Workflow A Target Compound: 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one B Empirical Acquisition A->B C In-Silico Prediction A->C D Sample Prep (CDCl3 + TMS) B->D F Mnova NMRPredict (Machine Learning) C->F G ChemDraw Predictor (Additivity Rules) C->G E High-Field NMR (600 MHz) 1H, 13C, 2D-NMR D->E H Comparative Spectral Analysis E->H F->H G->H I Algorithm Benchmarking & Structural Verification H->I

Fig 1: Workflow comparing empirical NMR acquisition with in-silico predictive algorithms.

Empirical NMR Acquisition Protocol

To establish a self-validating, ground-truth dataset, the empirical data must be acquired under conditions that isolate the molecule from environmental variables.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of [4] in 0.6 mL of Chloroform-d (CDCl 3​ ) spiked with 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is strictly chosen over polar solvents like DMSO-d 6​ to prevent solvent-induced shifts caused by hydrogen bonding at the carbonyl oxygen. This maintains a non-polar microenvironment that mirrors the default "vacuum state" assumed by predictive algorithms. The TMS acts as an internal zero-point reference (δ 0.00 ppm) to isolate true chemical shifts from spectrometer magnetic drift.

  • Instrument Calibration: Load the 5 mm NMR tube into a 600 MHz NMR spectrometer. Lock the field to the deuterium resonance of CDCl 3​ and shim the magnet (Z1-Z5) until the TMS line width is <0.5 Hz.

    • Causality: High-field (600 MHz) acquisition is mandatory. The contiguous four-spin system on the benzothiophene core exhibits complex second-order coupling. Lower-field instruments (e.g., 400 MHz) blur these signals into unresolved multiplets, making precise algorithmic benchmarking impossible[3].

  • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30) with a 30° flip angle, a 4.0 s relaxation delay (D1), and 16 scans.

    • Causality: A 30° pulse combined with a 4.0 s D1 ensures complete longitudinal relaxation (T 1​ ) between scans, guaranteeing accurate quantitative integration for the aliphatic CH 2​ protons.

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C pulse sequence (zgpg30) with a 2.0 s relaxation delay and 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons.

Performance Comparison: Empirical vs. Predictive Platforms

The tables below synthesize the quantitative deviations ( Δδ ) between the empirical 600 MHz data and the outputs from Mnova and ChemDraw.

Table 1: 1 H NMR Spectral Comparison (CDCl 3​ )
Proton PositionMultiplicityEmpirical δ (ppm)Mnova Predicted δChemDraw Predicted δMax Deviation ( Δδ )
Ar-H (C8) ddd8.188.057.920.26
Ar-H (C5) ddd7.827.757.600.22
Ar-H (C7) ddd7.487.407.350.13
Ar-H (C6) ddd7.407.327.280.12
CH 2​ (C3) m3.253.102.850.40
CH 2​ (C2) m2.982.852.650.33
Table 2: 13 C NMR Spectral Comparison (CDCl 3​ )
Carbon PositionStructural TypeEmpirical δ (ppm)Mnova Predicted δChemDraw Predicted δ
C1 Carbonyl (C=O)194.5193.0190.5
C3a Quaternary (Ar)162.1160.5158.2
C8a Quaternary (Ar)148.5147.2145.0
C4a Quaternary (Ar)134.8133.5132.0
C8 CH (Ar)126.2125.8124.5
C5 CH (Ar)125.1124.5123.8
C7 CH (Ar)122.3121.9121.0
C6 CH (Ar)121.8121.5120.5
C8b Quaternary (Ar)113.5112.8111.0
C2 Aliphatic CH 2​ 38.237.535.0
C3 Aliphatic CH 2​ 26.525.824.2
Analytical Discussion & Causality of Deviations
  • ChemDraw (Benson Additivity Rules): ChemDraw performs poorly on the aliphatic region of this specific compound, showing a massive 0.40 ppm deviation for the C3 protons. Because ChemDraw relies on linear topological increments, it fails to account for the 3D spatial proximity of the thiophene ring's magnetic anisotropy acting upon the rigid cyclopentanone geometry.

  • Mnova (Machine Learning / HOSE Codes): Mnova utilizes Hierarchical Organization of Spherical Environments (HOSE) codes combined with neural networks. It performs significantly better, reducing the error margin by recognizing the tricyclic sub-structures from its training database. However, it still slightly underestimates the deshielding effect on the C8 proton (0.13 ppm deviation) caused by the peri-interaction with the carbonyl oxygen.

Recommendations for Drug Development Professionals

When verifying the synthesis of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one or its derivatives, do not rely solely on additivity-based predictive software (like ChemDraw) for the aliphatic region. The rigid tricyclic geometry induces spatial anisotropies that these algorithms cannot resolve.

For high-throughput screening, Mnova provides a much safer predictive baseline. However, for regulatory submissions or final structural proof, empirical high-field NMR (≥600 MHz) utilizing a strictly non-polar solvent system (CDCl 3​ ) remains the only scientifically rigorous standard.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 57349543, 2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one". PubChem, [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one As a Senior Application Scientist specializing in the structural elucidation of complex polycy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analytical Guide: Mass Spectrometry Fragmentation Profiling of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

As a Senior Application Scientist specializing in the structural elucidation of complex polycyclic heteroaromatics, I frequently encounter the challenge of distinguishing closely related structural isomers and isobaric impurities. 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (BCTO) —a tricyclic scaffold integrating a benzene ring, a thiophene ring, and a cyclopentanone moiety [1]—presents a unique analytical challenge. It is a critical compound in both pharmaceutical intermediate profiling and environmental petroleomics, where refractory sulfur compounds must be rigorously tracked [4].

This guide objectively compares the mass spectrometric (MS) performance and fragmentation dynamics of BCTO against structural alternatives, providing a self-validating experimental framework for its definitive identification.

Structural Dynamics & Fragmentation Causality

The fragmentation of BCTO under Electron Ionization (EI) is strictly governed by the competing stabilities of its fused rings. Unlike simple aliphatic ketones that undergo rapid shattering, the highly conjugated tricyclic system of BCTO acts as an electron sink, stabilizing the radical cation.

When subjected to 70 eV EI, the ionization predominantly occurs at the sulfur heteroatom or the carbonyl oxygen. The causality of the fragmentation cascade is as follows:

  • Primary α-Cleavage (m/z 160): The cyclopentanone ring is the most labile structural feature. The initial and most thermodynamically favorable pathway is the expulsion of neutral carbon monoxide (CO, 28 Da). The resulting [M-CO]⁺• ion is highly stabilized by the adjacent thiophene system.

  • Ketene Expulsion (m/z 146): A secondary pathway involves the loss of ketene (CH₂=C=O, 42 Da), a hallmark of cyclic ketones that requires a complex rearrangement but yields a highly stable conjugated cation.

  • Thiophene Ring Rupture (m/z 116): Following the loss of CO, the resulting intermediate can undergo high-energy cleavage of the thiophene ring, expelling carbon monosulfide (CS, 44 Da) to yield a hydrocarbon fragment.

Objective Comparison: BCTO vs. Structural Alternatives

To evaluate the analytical distinctiveness of BCTO, we must compare its fragmentation performance against two structural alternatives: 1-Indanone (which lacks the thiophene ring) [2] and Dibenzothiophene (DBT) (which lacks the ketone moiety).

While Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) is highly effective for polar, basic analytes, BCTO and its analogs lack readily protonatable amines. Although Atmospheric Pressure Chemical Ionization (APCI) can yield an [M+H]⁺ ion [3], GC-EI-MS remains the superior analytical alternative for these compounds due to its reproducible, library-matchable hard ionization that generates rich, structural-diagnostic fragment ions.

Table 1: Comparative EI-MS Diagnostic Ion Matrix (70 eV)
AnalyteMolecular WeightMolecular Ion [M]⁺•Base PeakKey Neutral LossesPrimary Diagnostic Fragment
BCTO 188.25 g/mol m/z 188 (Strong)m/z 188-CO (28 Da), -CH₂CO (42 Da)m/z 160 (Cyclobutabenzothiophene cation)
1-Indanone 132.16 g/mol m/z 132 (Strong)m/z 132-CO (28 Da), -C₂H₄ (28 Da)m/z 104 (Benzocyclobutene cation)
Dibenzothiophene 184.26 g/mol m/z 184 (Strong)m/z 184-CS (44 Da), -CHS (45 Da)m/z 140 (Biphenylene cation)

Insight: BCTO essentially behaves as a hybrid. It exhibits the rapid CO loss characteristic of 1-Indanone, followed by the CS loss characteristic of Dibenzothiophene. This dual-pathway signature makes its MS profile unequivocally distinct from either alternative.

Mechanistic Pathway Visualization

The following diagram maps the deterministic fragmentation cascade of BCTO under standard EI conditions.

MS_Pathway M Molecular Ion [M]⁺• m/z 188 (C11H8OS) F1 [M - CO]⁺• m/z 160 (C10H8S) M->F1 α-cleavage & CO loss (-28 Da) F2 [M - CH2CO]⁺• m/z 146 (C9H6S) M->F2 Ketene loss (-42 Da) F3 [M - CHS]⁺ m/z 143 (C10H7O) M->F3 Thiophene cleavage (-45 Da) F4 [M - CO - CS]⁺• m/z 116 (C9H8) F1->F4 CS loss (-44 Da) F2->F4 CH2S loss (-46 Da)

Fig 1: Electron ionization (EI) mass fragmentation pathway of BCTO at 70 eV.

Experimental Workflow: Self-Validating GC-EI-MS Protocol

To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . It uses intrinsic isotopic signatures to prevent false positives from isobaric matrix interferences.

Phase 1: Sample Preparation & Matrix Elimination
  • Extraction: Dissolve 1.0 mg of the BCTO sample in 1.0 mL of LC-MS grade hexane.

  • Causality: Hexane is chosen specifically to exclude highly polar matrix interferents (e.g., salts, carbohydrates) that could foul the GC injection port or suppress ionization. BCTO's lipophilic tricyclic core ensures >98% recovery in this non-polar solvent.

Phase 2: Chromatographic Resolution
  • Column Selection: Utilize a 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Inject 1 µL (split ratio 10:1) at an inlet temperature of 280°C. Hold the oven at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

  • Causality: The 5% phenyl stationary phase provides optimal π-π interactions with the polycyclic aromatic system of BCTO, resolving it from non-aromatic co-extractants. The rapid 15°C/min ramp prevents thermal degradation of the strained cyclopentanone ring while ensuring sharp, symmetrical peak elution.

Phase 3: Ionization & Self-Validating Detection
  • Ion Source Parameters: Set the EI source to exactly 70 eV and maintain the source temperature at 250°C.

  • Causality: 70 eV is the universal standard that ensures the internal energy deposited into the BCTO molecule matches established library spectra. The 250°C source temperature prevents the condensation of the heavy tricyclic analyte on the repeller plates.

  • Self-Validation Check (The ³⁴S Isotopic Rule):

    • Acquire data in full scan mode (m/z 50–300).

    • Validation Gate: Locate the molecular ion at m/z 188. You must observe the A+2 isotopic peak at m/z 190 with a relative abundance of approximately 4.4% . This confirms the presence of one sulfur atom (³⁴S natural abundance).

    • Next, examine the m/z 160 fragment ([M-CO]⁺•). It must also possess an m/z 162 peak at ~4.4% abundance.

    • System Logic: If the m/z 162 peak is missing, the neutral loss was not CO (28 Da) but potentially C₂H₄ (28 Da) from a non-sulfur-containing isobaric interference. If this isotopic ratio fails, the protocol dictates automatic rejection of the peak identity.

References

  • 2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry Source: PubMed / Rapid Communications in Mass Spectrometry URL:[Link]

  • LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions Source: American Chemical Society (ACS) / Analytical Chemistry URL:[Link]

  • 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one | DTXSID60721906 Source: EPA CompTox Chemicals Dashboard URL:[Link]

Validation

Biological Efficacy &amp; Application Guide: 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one Analogues

Executive Summary The tricyclic scaffold 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS 38006-16-5) and its amine/alkylidene derivatives represent a specialized class of compounds with two cutting-edge applicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tricyclic scaffold 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS 38006-16-5) and its amine/alkylidene derivatives represent a specialized class of compounds with two cutting-edge applications in biological sciences[1]. First, they act as highly stereoselective substrates for engineered Monoamine Oxidase N (MAO-N) in the biocatalytic synthesis of neuroactive chiral amines[2]. Second, the ketone scaffold is utilized as a sterically-relaxed stator to engineer ultra-fast, "photon-only" molecular motors capable of modulating biological systems without the rate-limiting thermal delays seen in classic overcrowded alkenes[3].

This guide objectively compares the biological and photochemical efficacy of these analogues against conventional alternatives, providing mechanistic causality and self-validating experimental protocols for drug development professionals.

Part 1: Biocatalytic Efficacy in Enantioselective Deracemisation

Mechanistic Grounding

The production of enantiomerically pure amines is a critical bottleneck in neuropharmacology. Monoamine oxidase variant D9 (MAO-N D9), derived from Aspergillus niger, is engineered to selectively oxidize the (S)-enantiomer of primary amines into an imine intermediate[4]. When evaluating the amine analogue (2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-amine), the enzyme oxidizes it to the corresponding ketone (2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one)[2]. While its relative turnover rate is slower than classic indane or phenylethylamine scaffolds, it achieves exceptional enantiomeric excess (>99% ee), making it a highly reliable substrate for precision chiral resolution[4].

Quantitative Comparison: MAO-N D9 Substrate Efficacy
Substrate AnalogueRelative Activity (%)Enantiomeric Excess (ee)Primary Biocatalytic Outcome
1-Phenylethan-1-amine (Standard)100%>99%Baseline validation standard
2,3-Dihydro-1H-inden-1-amine (Indane)199%>99%Rapid, high-throughput deracemisation
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-amine 12%>99%Slower turnover, highly selective resolution
Experimental Protocol: Self-Validating Chemo-Enzymatic Deracemisation
  • Substrate Preparation: Dissolve the racemic thiophene-amine analogue in a potassium phosphate buffer (pH 7.5) to ensure optimal enzymatic stability.

  • Enzyme & Reductant Addition: Introduce purified MAO-N D9 alongside the chemical reductant, ammonia-borane ( NH3​−BH3​ ).

    • Causality: Ammonia-borane is specifically chosen because it selectively reduces the transient imine back to a racemic amine without denaturing the MAO-N enzyme. This establishes a dynamic kinetic resolution loop that continuously depletes the reactive (S)-enantiomer.

  • Incubation & Extraction: Incubate at 37°C for 24 hours under continuous aeration (oxygen is the terminal electron acceptor for MAO-N), followed by basic extraction using dichloromethane.

  • Validation via Chiral HPLC: Analyze the organic layer using a chiral stationary phase column.

    • Self-Validation: The protocol is successful if the chromatogram shows a single peak corresponding to the unreactive (R)-enantiomer (>99% ee), confirming that the reduction-oxidation cycle reached completion without side-product accumulation.

Pathway Visualization

MAO_Deracemisation Racemate Racemic Amine (S/R Mixture) MAON MAO-N (D9) Selective Oxidation Racemate->MAON (S)-Isomer Product Pure (R)-Enantiomer (Accumulates) Racemate->Product (R)-Isomer Unreactive Imine Imine Intermediate MAON->Imine -H2O2 Reductant Ammonia-Borane Non-selective Reduction Imine->Reductant Reductant->Racemate Recycles

Chemo-enzymatic deracemisation cycle using MAO-N D9 and continuous chemical reduction.

Part 2: Efficacy as a Photoswitchable Biological Modulator

Mechanistic Grounding

Light-driven rotary motors (LDRMs) are increasingly utilized as biological modulators to control lipid bilayers or protein channels[3]. Classic overcrowded alkenes (e.g., 2nd-Generation Feringa motors) operate via a 4-stroke cycle that requires Thermal Helix Inversion (THI) steps[3]. These thermal steps are highly temperature-dependent, rendering them sluggish or entirely non-functional in cold biological environments[3].

By utilizing 2-methyl-2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one as a stator building block, researchers synthesized the analogue MTDP (E-3'-(2-methyl-2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-ylidene)pyrrolidin-2'-one)[3]. The inclusion of the five-membered thiophene ring fundamentally alters the molecule's geometry by relaxing steric repulsion in the "fjord region"[3]. This structural causality allows the motor to bypass thermal intermediates entirely, operating via a continuous, photon-only 2-stroke cycle with high quantum efficiency[3].

Quantitative Comparison: Photochemical Motor Efficacy
Motor ScaffoldOperating MechanismQuantum Efficiency (Φ)Thermal Step (THI)Biological Temp Compatibility
MTDP (Thiophene-based Stator)2-Stroke (Photon-only)~0.25None (Direct conversion)Excellent (No thermal barrier)
Classic 2nd-Gen Feringa Motor 4-Stroke (Photon + Thermal)~0.05 - 0.10Required (Rate-limiting)Limited (Temperature dependent)
Experimental Protocol: Transient Absorption (TA) Spectroscopy Validation
  • Sample Excitation: Dissolve the MTDP analogue in methanol (to mimic a polar biological environment) and pump the sample with a 340 nm femtosecond laser pulse to trigger the E→Z photoisomerization.

  • Probe Delay Scanning: Probe the sample using a broadband white-light continuum, scanning delay times from 100 fs to 3 ns.

    • Causality: This specific timeframe is chosen because the structural rotation of the sterically-relaxed thiophene stator occurs on the picosecond timescale. Capturing data up to 3 ns ensures all excited state dynamics are recorded.

  • Global Target Analysis: Analyze the Ground State Bleach (GSB) and Excited State Absorption (ESA) signals.

    • Self-Validation: The mechanism is validated as "photon-only" if the GSB fully recovers and the steady-state photoproduct spectrum stabilizes within ~30 ps[3]. The absence of microsecond/millisecond spectral evolution confirms that no rate-limiting thermal intermediates exist.

Pathway Visualization

Motor_Cycle EP E-isomer (P-helicity) Stable Stator Excited1 S1 Excited State (Franck-Condon) EP->Excited1 Photon 1 (hν) ZP Z-isomer (P-helicity) Stable Stator Excited1->ZP Fast Rotation (~30 ps) Excited2 S1 Excited State (Franck-Condon) ZP->Excited2 Photon 2 (hν) Excited2->EP Fast Rotation (~30 ps)

Photon-only two-stroke rotary cycle of the MTDP molecular motor without thermal delays.

References

  • BRENDA Enzyme Database: "Information on EC 1.4.3.4 - monoamine oxidase and Organism(s) Aspergillus niger". BRENDA. URL:[Link]

  • Nature Communications: "Towards the engineering of a photon-only two-stroke rotary molecular motor" (2022). National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one proper disposal procedures

Comprehensive Operational and Disposal Guide for 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one Executive Safety Briefing 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS: 38006-16-5) is a specialized polycycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Executive Safety Briefing

2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS: 38006-16-5) is a specialized polycyclic thiophene derivative frequently utilized in advanced proteomics research and synthetic medicinal chemistry[1]. Because it contains a fused thiophene-cyclopentane-benzene core, its handling and disposal require specific logistical planning to mitigate acute oral toxicity and prevent environmental sulfur contamination[2].

This guide provides researchers and drug development professionals with self-validating, field-proven protocols for the safe handling, spill containment, and terminal destruction of this compound, ensuring both scientific integrity and absolute laboratory safety.

Physicochemical Profiling & Hazard Causality

Understanding the physical properties of a chemical is the foundation of any safe operational plan. The table below summarizes the critical quantitative data from [2] and the operational causality derived from each property.

Property / Hazard ParameterValue / ClassificationOperational Implication & Causality
CAS Number 38006-16-5Essential identifier for hazardous waste manifesting and tracking.
Molecular Formula C11H8OSPresence of Sulfur (S) dictates mandatory SOx scrubbing during incineration.
Molecular Weight 188.25 g/mol Required for precise molarity calculations during solvent dissolution.
Melting Point 140 - 145 °CExists as a solid powder at RT; poses a severe inhalation/dust hazard.
GHS Classification Acute Tox. 4 (Oral)Harmful if swallowed (H302); mandates strict hygiene (P264, P270)[2].
Storage Class WGK 3 (Combustible Solid)Must be segregated from strong oxidizers and open ignition sources.

Operational Handling Protocol

To ensure scientific accuracy and operator safety, the handling of this compound must follow a self-validating containment strategy based on .

Step-by-Step Methodology: Precision Weighing & Transfer

  • Environmental Preparation: Conduct all weighing inside a certified ductless weighing enclosure or a standard fume hood equipped with a draft shield.

    • Causality: The compound exists as a fine powder. Draft shields prevent ambient laboratory air currents from aerosolizing the particulates, directly mitigating the primary GHS hazard of accidental ingestion or inhalation.

  • PPE Verification: Operators must don nitrile gloves, wraparound safety goggles, and a standard laboratory coat. If bulk transfer is required outside of engineered containment, an N95 or P100 particulate respirator is mandatory.

  • Material Transfer: Utilize an anti-static weighing spatula (e.g., PTFE-coated).

    • Causality: Polycyclic organic powders readily accumulate static charge. Standard metallic spatulas can cause the powder to repel and scatter, contaminating the immediate workspace and compromising quantitative accuracy.

  • Workspace Decontamination: Post-transfer, wipe down the balance and surrounding surfaces with an organic solvent such as ethanol or isopropanol.

    • Causality: Given its highly hydrophobic polycyclic structure, the compound is poorly soluble in water. Aqueous wiping will merely smear the hazardous material, whereas an organic solvent ensures complete dissolution and removal.

Spill Response & Containment Workflow

In the event of an accidental release, immediate and calculated action is required to prevent exposure.

Step-by-Step Methodology: Solid Spill Recovery

  • Isolation: Immediately halt work and evacuate non-essential personnel from the spill radius.

  • Suppression (Critical Step): Do NOT dry sweep the powder. Instead, lightly mist the spilled material with a compatible solvent (e.g., ethanol) using a spray bottle.

    • Causality: Dry sweeping generates a hazardous aerosol cloud. Solvent dampening agglomerates the particles, suppressing dust formation and allowing for safe mechanical recovery.

  • Collection: Use a non-sparking scoop to transfer the dampened mass into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Decontamination: Scrub the spill zone with solvent-soaked absorbent pads. Place all used pads into the same HDPE container and seal tightly.

Terminal Disposal & Waste Segregation

The disposal of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one cannot be routed through standard organic waste streams due to its sulfur content, as tracked by the[3].

Step-by-Step Methodology: Proper Disposal Routing

  • Waste Segregation: Classify the material strictly under the "Combustible Solid / Sulfur-Containing Organic Waste" stream. Never mix with strong oxidizers (e.g., nitric acid, peroxides).

  • Primary Containment: Seal the waste in a chemically resistant, leak-proof container. Ensure the container is double-bagged if the waste is in a dry powder form.

  • Manifesting: Clearly label the container with the compound name, CAS Number (38006-16-5), and the GHS warning "Acute Tox. 4 (Oral) - Contains Sulfur"[2].

  • Destruction Route (Incineration): Route the manifested waste to a licensed hazardous waste facility for high-temperature incineration (>1000°C).

    • Causality: The thiophene ring contains covalently bound sulfur. Standard combustion will release sulfur dioxide (SO2) and sulfur trioxide (SO3), which are severe environmental pollutants. High-temperature incineration must be coupled with flue gas desulfurization (SOx scrubbers) to neutralize these acidic gases into harmless sulfate salts before atmospheric release.

Disposal & Containment Decision Pathway

The following logical workflow dictates the proper routing of waste generated during the handling of this compound.

WasteRouting Start Waste Generation: 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one Segregation Waste Segregation Identify Physical State Start->Segregation Decision Is the waste a pure solid or dissolved in solvent? Segregation->Decision Solid Solid Waste Stream (Double-bagged, HDPE) Decision->Solid Pure Powder / Spill Pads Liquid Organic Liquid Waste (Halogen-Free, S-containing) Decision->Liquid Dissolved in Solvent Incineration High-Temp Incineration (>1000°C) Must include SOx Flue Gas Scrubber Solid->Incineration Liquid->Incineration Ash Landfill / Effluent Treatment (Neutralized Sulfate Salts) Incineration->Ash Scrubber Exhaust & Ash

Logical decision pathway for the segregation and terminal disposal of sulfur-containing organic waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57349543, 2,3-dihydro-1H-benzo(b)cyclopenta(d)thiophen-1-one" PubChem. URL:[Link]

  • U.S. Environmental Protection Agency. "2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one - Chemical Weight Fractions" CompTox Chemicals Dashboard. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). URL:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

As a Senior Application Scientist, I have designed this protocol to transcend basic safety data sheets. Handling specialized heterocyclic organic compounds requires more than just a list of protective gear; it demands a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to transcend basic safety data sheets. Handling specialized heterocyclic organic compounds requires more than just a list of protective gear; it demands a deep understanding of why specific precautions are necessary and how to execute them flawlessly in a high-stakes laboratory environment.

This guide provides actionable, causality-driven methodologies for researchers and drug development professionals working with 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one.

Chemical Profile & Quantitative Data

Before handling any reagent, it is critical to understand its physical parameters, as these dictate the behavior of the chemical in the ambient laboratory environment. The1[1].

Table 1: Chemical and Physical Properties

Property Value
Chemical Name 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
CAS Number 38006-16-5
Molecular Formula C11H8OS
Molecular Weight 188.25 g/mol
Physical Form Solid / Powder
Melting Point 140-145 °C

| GHS Classification | Acute Tox. 4 (Oral) - H302 |

Data sourced from 2[2] and 3[3].

Hazard Causality & Risk Assessment

While the primary GHS classification is Acute Tox. 4 (Oral) , experienced chemists understand that handling a dry powder introduces secondary exposure pathways that are often overlooked.

The Causality of Exposure: Because this compound is a powder with a melting point of 140-145 °C[2], transferring the dry material generates micro-particulate aerosols. If inhaled, these particulates become trapped in the respiratory tract's mucus. The body's mucociliary escalator sweeps these particles upward to the pharynx, where they are subsequently swallowed. Therefore, an inhalation exposure rapidly converts into an oral ingestion event. This mechanistic reality is why respiratory protection is mandatory despite the hazard being classified as "oral."

Personal Protective Equipment (PPE) Matrix

To mitigate the aerosolization-to-ingestion pathway, rigorous PPE is required. The following matrix outlines the necessary gear and the scientific justification for each, aligning with 4[4].

Table 2: Required PPE and Mechanistic Justification

PPE Category Specification Mechanistic Justification
Respiratory N95 or P100 Particulate Respirator Blocks the inhalation of aerosolized powder, directly severing the mucociliary-to-ingestion pathway[2].
Dermal (Hands) Nitrile Gloves (Double-gloving) Prevents skin absorption and hand-to-mouth transfer. The outer glove can be discarded immediately if contaminated.
Dermal (Body) Flame-resistant cotton lab coat Protects street clothing from micro-dust accumulation and secondary exposure outside the lab.

| Ocular | Chemical Safety Goggles | Forms a tight seal around the eyes to prevent mucosal absorption of fine dust (safety glasses are insufficient)[2]. |

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check passes.

Phase 1: Pre-Weighing Setup
  • Engineering Control Verification: Turn on the chemical fume hood.

    • Self-Validating Check: Before opening the reagent bottle, hold a delicate tissue (e.g., Kimwipe) near the sash opening. A gentle, steady inward pull validates adequate face velocity (ideally 80-120 feet per minute). If the wipe is violently sucked in, the turbulence will blow powder out of your weigh boat. If it flutters outward, containment is compromised. Adjust the sash accordingly.

  • Static Mitigation: Wipe the analytical balance pan and your spatulas with an anti-static wipe.

    • Causality: Fine organic powders are highly prone to static cling, which causes sudden, unpredictable dispersion when transferring from the stock bottle to the weigh boat.

Phase 2: Active Handling
  • Weighing: Use a V-shaped, anti-static spatula. Transfer the powder slowly, keeping the stock container and the weigh boat as close together as physically possible to minimize the drop height.

  • Solubilization: If preparing a stock solution, add your solvent (e.g., DMSO) directly to the pre-weighed powder while still inside the fume hood.

    • Causality: Transporting dry, toxic powder across the laboratory introduces unnecessary risk. Transporting a sealed vial of liquid solution is exponentially safer.

Phase 3: Decontamination
  • Wet-Wiping: Do not dry-sweep spilled powder under any circumstances. Use a solvent-dampened wipe (e.g., 70% ethanol or isopropanol) to clean the balance and hood surfaces.

    • Causality: Dry sweeping re-aerosolizes the particles. Wet-wiping traps the particulates within the solvent matrix, allowing for safe removal.

Waste Management & Disposal Plan

Proper disposal prevents environmental contamination and protects downstream sanitation workers. Treat all materials that have contacted the powder as hazardous waste, in accordance with5[5].

  • Solid Waste (Contaminated PPE, Weigh Boats, Wipes): Place all solid waste into a designated hazardous waste bag inside the fume hood. Seal the bag before removing it from the hood. Dispose of via a licensed hazardous waste contractor for high-temperature incineration[4].

  • Liquid Waste (Stock Solutions & Washings): Collect in a chemically compatible, clearly labeled organic waste carboy. Store the carboy in a secondary containment tray. Never flush organic heterocyclic solutions down the sink drain[5].

Workflow Visualization

The following diagram maps the logical relationship between the chemical hazard, the physiological risk pathway, and the required operational controls.

G Hazard Hazard: CAS 38006-16-5 Acute Tox. 4 (Oral) Powder Risk Risk Pathway: Dust Aerosolization -> Inhalation -> Ingestion Hazard->Risk PPE_Resp Respiratory: N95/P100 Mask Risk->PPE_Resp Blocked by PPE_Derm Dermal: Nitrile Gloves & Coat Risk->PPE_Derm Blocked by PPE_Eye Ocular: Safety Goggles Risk->PPE_Eye Blocked by Eng Engineering Control: Fume Hood (80-120 fpm) Risk->Eng Contained by Ops Active Operations: Anti-Static Weighing & Solubilization PPE_Resp->Ops PPE_Derm->Ops PPE_Eye->Ops Eng->Ops Decon Decontamination: Wet-Wipe Protocol Ops->Decon Waste Waste Management: Incineration & Solvent Collection Decon->Waste

Figure 1: End-to-end safety workflow mapping hazard causality to required PPE and operational controls.

References
  • European Chemicals Agency (ECHA). "2,3-DIHYDRO-1H-BENZO[B]CYCLOPENTA[D]THIOPHEN-1-ONE Substance Identity." ECHA CHEM. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
Reactant of Route 2
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
© Copyright 2026 BenchChem. All Rights Reserved.